N-Ethylbutanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13091-16-2 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N-ethylbutanamide |
InChI |
InChI=1S/C6H13NO/c1-3-5-6(8)7-4-2/h3-5H2,1-2H3,(H,7,8) |
InChI Key |
DHCJWWQFOMHARO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC |
Canonical SMILES |
CCCC(=O)NCC |
Origin of Product |
United States |
Foundational & Exploratory
N-Ethylbutanamide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of N-Ethylbutanamide, a secondary amide with relevance in organic synthesis and as a model compound for studying amide chemistry. This document outlines its chemical structure, physicochemical properties, synthesis, and reactivity, presenting data in a clear and accessible format for scientific professionals.
Chemical Structure and Identifiers
This compound is a molecule consisting of a butyryl group bonded to the nitrogen atom of an ethylamino group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1][2][3] |
| Synonyms | N-Ethylbutyramide, Butyramide, N-ethyl- | [2][4][5] |
| CAS Registry Number | 13091-16-2 | [1][2][6] |
| Molecular Formula | C6H13NO | [1][2][3][6][7][8][9] |
| SMILES | CCCC(=O)NCC | [1][4][7] |
| InChI | InChI=1S/C6H13NO/c1-3-5-6(8)7-4-2/h3-5H2,1-2H3,(H,7,8) | [1][2][4][7][8] |
| InChIKey | DHCJWWQFOMHARO-UHFFFAOYSA-N | [1][2][4][10] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for theoretical modeling.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 115.17 g/mol | [1][3][6] |
| Boiling Point | 216.9°C at 760 mmHg | [8][9] |
| Density | 0.862 g/cm³ | [8][9] |
| Flash Point | 114.5°C | [8][9] |
| Vapor Pressure | 0.136 mmHg at 25°C | [8][9] |
| Refractive Index | 1.415 | [8] |
| LogP | 1.31350 | [9] |
| PSA (Polar Surface Area) | 29.10 Ų | [3][9] |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is through the nucleophilic acyl substitution reaction between a butanoyl derivative and ethylamine.
The synthesis can be achieved via several routes, most commonly by reacting butanoyl chloride with ethylamine.[1] An alternative approach involves the use of butanoic acid with a coupling agent or conversion to an acid chloride followed by reaction with ethylamine.
References
- 1. This compound | 13091-16-2 | Benchchem [benchchem.com]
- 2. Butanamide, N-ethyl- [webbook.nist.gov]
- 3. This compound | C6H13NO | CID 518695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. chemnet.com [chemnet.com]
- 9. This compound|lookchem [lookchem.com]
- 10. Butanamide, N-ethyl- [webbook.nist.gov]
An In-depth Technical Guide to N-Ethylbutanamide in Chemical Research
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding the dedicated use of N-Ethylbutanamide in chemical research. This guide, therefore, provides a comprehensive overview based on the general properties, synthesis, and reactivity of secondary amides, with this compound serving as a representative example.
Introduction to this compound
This compound, also known as N-ethylbutyramide, is a secondary amide with the chemical formula C₆H₁₃NO. Amides are a crucial class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom.[1] The amide bond is notably stable and is the fundamental linkage in proteins, known as a peptide bond.[2][3] Secondary amides, like this compound, have the nitrogen atom bonded to one hydrogen and two carbon atoms.[1][4] The reactivity of secondary amides is often influenced by steric hindrance around the nitrogen atom.[5]
Physicochemical and Spectroscopic Data
Quantitative data for this compound is sparse. The following table summarizes available and predicted data for this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₁₃NO | - |
| Molecular Weight | 115.17 g/mol | - |
| CAS Number | 13091-16-2 | ChemWhat |
| Boiling Point | 216.5±8.0 °C at 760 mmHg (Predicted) | ChemSpider |
| Density | 0.9±0.1 g/cm³ (Predicted) | ChemSpider |
| pKa | 17.5±0.7 (Predicted) | ChemSpider |
Experimental Protocols
While specific experimental protocols for this compound are not widely published, a general and robust method for its synthesis involves the reaction of a butanoyl derivative with ethylamine.
General Synthesis of this compound from Butanoyl Chloride:
Materials:
-
Butanoyl chloride
-
Ethylamine
-
Anhydrous diethyl ether or dichloromethane
-
Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethylamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
-
Slowly add butanoyl chloride dropwise to the stirred ethylamine solution. The reaction is exothermic, and the temperature should be maintained near 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove excess ethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by distillation or chromatography if necessary.
This method is a standard procedure for forming amides from acyl chlorides and amines.[6]
Visualized Workflows and Pathways
Synthesis Workflow for this compound
Potential Research Applications and Reaction Pathways
Given the stability of the amide bond, this compound itself is not highly reactive.[2][7] However, it can serve as a model compound or starting material in several areas of chemical research:
-
Model for Biological Systems: The N-alkyl amide group is a fundamental component of peptides and proteins. Studies on the hydration and solvation of simple amides like this compound can provide insights into the behavior of more complex biological macromolecules. The size of the N-alkyl group has been shown to influence the hydration dynamics of amides.[8]
-
Precursor for Amine Synthesis: Amides can be reduced to their corresponding amines. This is a common transformation in organic synthesis.[3][4]
-
Hydrolysis Studies: The hydrolysis of amides to carboxylic acids and amines under acidic or basic conditions is a fundamental organic reaction.[4][7] this compound could be used to study the kinetics and mechanisms of this transformation.
General Reaction Pathways of this compound
Conclusion
While this compound is not a prominent compound in current chemical research literature, its structure as a simple secondary amide makes it a useful exemplar for understanding the fundamental properties and reactions of this important functional group. Further research could explore its specific physical properties, its potential as a solvent, or its use as a building block in the synthesis of more complex molecules. The methodologies and pathways described herein provide a foundational understanding for any researcher interested in the chemistry of N-alkyl amides.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. app1-c89-pub.pressidium.com - Chemistry Of Amides [app1-c89-pub.pressidium.com]
- 5. fiveable.me [fiveable.me]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amide - Wikipedia [en.wikipedia.org]
- 8. Effect of the N-Alkyl Side Chain on the Amide-Water Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Ethylbutanamide (CAS: 13091-16-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylbutanamide, a secondary amide, serves as a valuable model compound in the study of amide chemistry. Its straightforward structure, featuring the core amide functional group, allows for the focused investigation of reactions such as hydrolysis and reduction, which are fundamental to numerous biological and synthetic processes. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and spectral analysis for its characterization.
Chemical and Physical Properties
The properties of this compound are summarized in the tables below, providing a ready reference for experimental design and analysis.
Table 1: General and Chemical Properties
| Property | Value |
| CAS Number | 13091-16-2 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol [1] |
| IUPAC Name | This compound[1] |
| Synonyms | N-Ethylbutyramide, Butyramide, N-ethyl- |
| InChI | InChI=1S/C6H13NO/c1-3-5-6(8)7-4-2/h3-5H2,1-2H3,(H,7,8)[2] |
| InChIKey | DHCJWWQFOMHARO-UHFFFAOYSA-N[2] |
| SMILES | CCCC(=O)NCC[2] |
Table 2: Physical Properties
| Property | Value |
| Boiling Point | 216.9 °C at 760 mmHg |
| Density | 0.862 g/cm³ |
| Flash Point | 114.5 °C |
| Vapor Pressure | 0.136 mmHg at 25 °C |
| Refractive Index | 1.415 |
| LogP (Octanol/Water Partition Coefficient) | 0.7 |
| Water Solubility | Soluble |
| Appearance | Colorless liquid (presumed) |
Synthesis of this compound
This compound is commonly synthesized via the nucleophilic acyl substitution reaction between butanoyl chloride and ethylamine.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure for the synthesis of a secondary amide.
Materials:
-
Butanoyl chloride
-
Ethylamine (2 equivalents)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add butanoyl chloride (1 equivalent) dissolved in anhydrous diethyl ether to the stirred ethylamine solution via the dropping funnel. An exothermic reaction will occur, and a white precipitate (ethylammonium chloride) will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the mixture to remove the ethylammonium chloride precipitate and transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the product by vacuum distillation.
Synthesis Workflow
Caption: Synthesis and Purification Workflow.
Chemical Reactivity: A Model for Amide Reactions
This compound is an excellent substrate for studying typical amide reactions, including hydrolysis and reduction.
Amide Hydrolysis
Amide hydrolysis, the cleavage of the amide bond by water, can be catalyzed by acid or base.
Reaction Scheme: The acid-catalyzed hydrolysis of this compound yields butanoic acid and ethylammonium ion.
Caption: Acid-Catalyzed Hydrolysis.
Experimental Protocol (Representative):
-
Reflux a solution of this compound in aqueous acid (e.g., 6 M HCl) for several hours.
-
Cool the reaction mixture.
-
Extract the butanoic acid with an organic solvent (e.g., diethyl ether).
-
The aqueous layer will contain the ethylammonium salt.
Reaction Scheme: The base-promoted hydrolysis of this compound yields butanoate and ethylamine.
Caption: Base-Promoted Hydrolysis.
Experimental Protocol (Representative):
-
Reflux a solution of this compound in aqueous base (e.g., 6 M NaOH) for several hours.[3]
-
During the reaction, the volatile ethylamine may be detected by its characteristic odor.
-
After cooling, acidify the reaction mixture to protonate the butanoate, forming butanoic acid, which can then be extracted with an organic solvent.
Reduction of Amides
Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4]
Reaction Scheme: The reduction of this compound with LiAlH₄ yields N-ethylbutanamine.[4]
Caption: Reduction of this compound.
Experimental Protocol (Representative):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.
-
Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, reflux the reaction mixture for several hours.
-
Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting granular precipitate of aluminum salts and wash it with diethyl ether.
-
Combine the filtrate and washings, dry the organic layer over a suitable drying agent (e.g., anhydrous potassium carbonate), and remove the solvent by distillation to obtain the crude N-ethylbutanamine.
-
Purify the product by distillation.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 0.9 | Triplet | 3H | -CH₂CH₂CH₃ |
| ~ 1.1 | Triplet | 3H | -NHCH₂CH₃ |
| ~ 1.6 | Sextet | 2H | -CH₂CH₂ CH₃ |
| ~ 2.1 | Triplet | 2H | -C(=O)CH₂ CH₂- |
| ~ 3.2 | Quartet | 2H | -NHCH₂ CH₃ |
| ~ 5.5-6.5 | Broad Singlet | 1H | -NH - |
Table 4: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 14 | -CH₂CH₂C H₃ |
| ~ 15 | -NHCH₂C H₃ |
| ~ 19 | -CH₂C H₂CH₃ |
| ~ 35 | -NHC H₂CH₃ |
| ~ 39 | -C(=O)C H₂CH₂- |
| ~ 173 | -C (=O)- |
Mass Spectrometry
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 115, corresponding to the molecular weight of the compound, is expected.[1]
-
Major Fragmentation Pathways:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
-
McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds.
-
Table 5: Expected Mass Spectrum Fragments
| m/z | Proposed Fragment |
| 115 | [M]⁺ |
| 86 | [M - C₂H₅]⁺ |
| 72 | [M - C₃H₇]⁺ |
| 57 | [C₄H₉O]⁺ or [C₃H₅O]⁺ |
| 44 | [C₂H₅NH]⁺ |
Fragmentation and Rearrangement Logic
Caption: Mass Spectrometry Fragmentation Pathways.
Safety and Handling
Detailed toxicological data for this compound is not widely available. As with all chemicals in a laboratory setting, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a fundamentally important molecule for understanding the chemistry of the amide bond. The data and protocols presented in this technical guide offer a solid foundation for researchers and scientists working in organic synthesis, medicinal chemistry, and drug development to utilize this compound in their studies. The straightforward nature of its synthesis and its representative reactivity make it an invaluable tool for both educational and research purposes.
References
Physical and chemical properties of N-Ethylbutanamide
This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of N-Ethylbutanamide. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require detailed information on this compound. This document summarizes key data in structured tables, outlines experimental protocols, and provides visualizations of experimental workflows.
Chemical Identity and Physical Properties
This compound is a secondary amide with the chemical formula C₆H₁₃NO. It is also known by other names such as N-Ethylbutyramide.[1] The fundamental physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number | 13091-16-2 | [1][2] |
| IUPAC Name | This compound | [1] |
| Density | 0.862 g/cm³ | - |
| Boiling Point | 216.9 °C at 760 mmHg | - |
| Flash Point | 114.5 °C | - |
| Refractive Index | 1.415 | - |
| Vapor Pressure | 0.136 mmHg at 25°C | - |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and characterization of this compound.
Mass Spectrometry
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 115. Key fragment ions are observed at m/z 87, 72, and 44.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups. A strong, intense absorption band for the carbonyl group (C=O) of the amide is typically observed in the range of 1690–1630 cm⁻¹.[3] The N-H stretch of the secondary amide appears in the region of 3500–3300 cm⁻¹.[3] Alkyl C-H stretching vibrations are observed between 2950 and 2850 cm⁻¹.[3]
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3500 - 3300 | Medium |
| C-H Stretch (Alkyl) | 2950 - 2850 | Medium to Strong |
| C=O Stretch (Amide) | 1690 - 1630 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals corresponding to the ethyl and butyl groups. The chemical shifts are influenced by the neighboring electronegative nitrogen and carbonyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each of the unique carbon atoms in the molecule. The carbonyl carbon is characteristically deshielded and appears at a higher chemical shift.
Chemical Properties and Reactivity
This compound, as a secondary amide, exhibits typical amide chemistry. The amide bond is relatively stable due to resonance, but can undergo hydrolysis under acidic or basic conditions to yield butanoic acid and ethylamine. Reduction of the amide group, for instance with lithium aluminum hydride, would produce the corresponding amine, N-ethylbutanamine.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of an activated carboxylic acid derivative, such as butanoyl chloride, with ethylamine. This reaction is a nucleophilic acyl substitution.
Reaction:
CH₃CH₂CH₂COCl + 2 CH₃CH₂NH₂ → CH₃CH₂CH₂CONHCH₂CH₃ + CH₃CH₂NH₃⁺Cl⁻
Materials:
-
Butanoyl chloride
-
Ethylamine (aqueous solution or gas)
-
Anhydrous diethyl ether or dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethylamine in the chosen anhydrous solvent and cool the flask in an ice bath.
-
Slowly add a solution of butanoyl chloride in the same solvent to the cooled ethylamine solution via the addition funnel with continuous stirring. An excess of ethylamine is used to neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
A general workflow for the synthesis is depicted in the following diagram:
References
Technical Guide: Physicochemical Properties of N-Ethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential physicochemical data for N-Ethylbutanamide, a secondary amide of interest in various chemical and pharmaceutical research contexts.
Molecular Identity and Properties
This compound is a chemical compound classified as a secondary amide. Its fundamental molecular and physical properties are summarized below.
Data Presentation: Core Molecular Information
| Parameter | Value | Source(s) |
| Chemical Formula | C₆H₁₃NO | [1][2][3][4] |
| Molecular Weight | 115.17 g/mol | [3][4][5] |
| 115.1735 g/mol | [2] | |
| 115.176 g/mol | [1] | |
| CAS Registry Number | 13091-16-2 | [1][2][5] |
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are not available within the scope of the provided search results. Methodologies would typically involve standard organic synthesis techniques, such as the reaction of butanoyl chloride with ethylamine, followed by purification and characterization using methods like NMR spectroscopy, mass spectrometry, and gas chromatography.
Visualization of Molecular Composition
The following diagram illustrates the logical relationship between the elemental composition of this compound and the calculation of its molecular weight.
Caption: Elemental contribution to the molecular weight of this compound.
References
An In-depth Technical Guide on the Potential Biological Activities of N-Ethylbutanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging biological activities of N-Ethylbutanamide derivatives, with a particular focus on N-hydroxybutanamide analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential and underlying mechanisms of this chemical class.
Introduction to this compound and its Derivatives
This compound is a simple, secondary amide that serves as a foundational structure for a variety of derivatives. While this compound itself is primarily used as a model compound for studying the chemical properties of amides, modifications to its core structure have yielded derivatives with significant biological activities.[1] This guide will focus on a particularly promising class of these derivatives: N-hydroxybutanamide analogs, which have demonstrated potent anti-tumor and enzyme-inhibitory activities.
Featured Biological Activity: Matrix Metalloproteinase (MMP) Inhibition
Recent research has highlighted the potential of N-hydroxybutanamide derivatives as inhibitors of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in various pathological processes, including cancer invasion and metastasis. The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has shown significant inhibitory activity against MMP-2, MMP-9, and MMP-14.[2]
The inhibitory potential of novel N-hydroxybutanamide derivatives has been quantified against several MMPs. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the most potent of these compounds.
| Compound | MMP-2 (IC50, µM) | MMP-9 (IC50, µM) | MMP-14 (IC50, µM) |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | 1.0 - 1.5 | 1.0 - 1.5 | 1.0 - 1.5 |
| Data sourced from in vitro MMP inhibition assays.[2] |
Cytotoxicity and Antitumor Potential
In addition to their enzyme-inhibitory effects, N-hydroxybutanamide derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. These studies are crucial for determining the therapeutic window and potential side effects of these compounds.
The cytotoxic effects of several N-hydroxybutanamide derivatives were assessed after 72 hours of exposure. The IC50 values are presented in the table below.
| Compound | A-172 (Glioma) IC50 (µM) | U-251 MG (Glioma) IC50 (µM) | HeLa (Carcinoma) IC50 (µM) | HepG2 (Carcinoma) IC50 (µM) |
| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | Slightly Toxic | Slightly Toxic | Low Toxicity | Low Toxicity |
| ortho-Nitro Benzohydrazide Derivative (1) | >100 | >100 | >100 | >100 |
| meta-Nitro Benzohydrazide Derivative (2) | 85.3 ± 4.1 | 92.1 ± 3.7 | 68.4 ± 3.2 | 75.1 ± 2.9 |
| para-Nitro Benzohydrazide Derivative (3) | 90.2 ± 3.9 | 95.4 ± 4.3 | 72.5 ± 3.5 | 79.8 ± 3.6 |
| ortho-Methoxy Benzohydrazide Derivative (5) | 75.6 ± 3.3 | 81.9 ± 3.8 | 60.1 ± 2.7 | 65.4 ± 3.1 |
| Data indicates that the iodoaniline derivative shows selective, albeit slight, toxicity towards glioma cell lines while exhibiting low toxicity in carcinoma cell lines.[2] Other derivatives with a benzohydrazide moiety showed varied toxicity, with the ortho-methoxy derivative being the most toxic among them to carcinoma cells.[2] |
The therapeutic potential of the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide was further investigated in a B16 melanoma mouse model. The compound demonstrated both significant antitumor and antimetastatic effects, with a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the evaluation of N-hydroxybutanamide derivatives.
A novel and cost-effective method for synthesizing these derivatives involves the ring-opening of N-substituted succinimides.[2]
General Procedure:
-
Starting Materials: N-substituted succinimide.
-
Reaction: The N-substituted succinimide undergoes a ring-opening reaction. The specifics of the reagents and conditions (e.g., solvent, temperature, reaction time) are tailored to achieve the desired derivative.
-
Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final N-hydroxybutanamide derivative.
Objective: To determine the inhibitory activity of the synthesized compounds against specific MMPs.
Protocol:
-
Enzyme Activation: Recombinant human pro-MMPs (e.g., MMP-2, MMP-9, MMP-14) are activated according to the manufacturer's instructions.
-
Assay Buffer: A suitable assay buffer is prepared, typically containing Tris-HCl, CaCl2, ZnCl2, and Brij-35.
-
Substrate: A fluorogenic MMP substrate is used.
-
Inhibition Assay:
-
The activated MMP enzyme is incubated with various concentrations of the test compound (N-hydroxybutanamide derivative) for a specified period at 37°C.
-
The fluorogenic substrate is added to initiate the reaction.
-
The fluorescence intensity is measured over time using a microplate reader.
-
-
Data Analysis: The rate of substrate cleavage is calculated. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Objective: To evaluate the cytotoxic effects of the compounds on cancerous and non-cancerous cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, A-172, U-251 MG) and non-cancerous cell lines (e.g., FetMSC, Vero) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the N-hydroxybutanamide derivatives for 72 hours.
-
MTT Assay:
-
After the incubation period, MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curves.[2]
Objective: To assess the antitumor and antimetastatic efficacy of the lead compound in a preclinical animal model.
Protocol:
-
Animal Model: A suitable animal model, such as mice with induced tumors (e.g., B16 melanoma), is used.
-
Compound Administration: The test compound (iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide) is administered to the tumor-bearing mice, typically via intraperitoneal injection, at a predetermined dose and schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Metastasis Assessment: At the end of the study, the animals are euthanized, and organs such as the lungs are examined for metastatic nodules.
-
Toxicity Evaluation: The general health and body weight of the animals are monitored to assess the acute toxicity of the compound.[2]
-
Data Analysis: The percentage of tumor growth inhibition and the reduction in the number of metastases are calculated by comparing the treated group to the control group.
Visualizing Key Processes and Pathways
To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate critical workflows and mechanisms of action.
Caption: Synthetic route for N-hydroxybutanamide derivatives.
Caption: Experimental workflow for biological evaluation.
Caption: Mechanism of MMP inhibition by N-hydroxybutanamide derivatives.
References
Theoretical DFT Studies on the Reactivity of N-Ethylbutanamide: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Ethylbutanamide is a secondary amide of interest in various chemical and pharmaceutical contexts. A thorough understanding of its reactivity at a molecular level is crucial for predicting its behavior in different environments, designing new synthetic routes, and understanding its potential interactions in biological systems. Due to a lack of direct experimental and theoretical studies on this compound, this guide leverages high-level Density Functional Theory (DFT) studies on analogous short-chain N-alkyl amides, primarily N-methylacetamide (NMA), to provide a comprehensive overview of its expected reactivity. This document summarizes key quantitative data, details computational methodologies, and visualizes a fundamental reaction pathway to serve as a valuable resource for researchers in the field.
Introduction to Amide Reactivity and the Role of DFT
Amides are a cornerstone of organic chemistry and biochemistry, forming the backbone of proteins.[1] Their reactivity is characterized by the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond, making it relatively unreactive towards nucleophiles compared to other carbonyl compounds.[2]
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of chemical reactions.[3] By solving the electronic structure of molecules, DFT can accurately predict geometric parameters, vibrational frequencies, reaction pathways, and associated energy barriers, offering insights that are often difficult to obtain through experimental means alone.[3][4]
Computational Methodologies: A Protocol for Theoretical Amide Studies
The reliability of DFT results is intrinsically linked to the chosen computational protocol. The studies on model amides cited in this guide employ well-established methods, providing a robust framework for investigating this compound.
A typical high-level computational protocol for studying the reactivity of an N-alkyl amide like this compound would involve:
-
Software: Gaussian suite of programs (e.g., Gaussian 16) is a common choice for such calculations.[2]
-
Functional: Hybrid functionals, such as B3LYP, are widely used as they provide a good balance between accuracy and computational cost for organic molecules.[1][3]
-
Basis Set: Pople-style basis sets, like 6-311++G(d,p), are often employed to provide a flexible description of the electron density, including diffuse functions (++) for anionic species and polarization functions (d,p) for accurately describing bonding.[1][3]
-
Solvent Effects: To model reactions in solution, a polarizable continuum model (PCM) is frequently used to account for the bulk solvent effects. For more specific interactions, explicit solvent molecules can be included in the calculation.[3]
-
Geometry Optimization and Frequency Calculations: Reactant, transition state, and product geometries are fully optimized. Frequency calculations are then performed to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.[2]
Key Reactivity Parameters of Model Amides
Due to the scarcity of data on this compound, this section presents DFT-calculated reactivity parameters for N-methylacetamide (NMA), a closely related model system.
Bond Rotational Barriers
The partial double bond character of the amide C-N bond results in a significant rotational barrier. Understanding this barrier is crucial for conformational analysis.
| Parameter | Value (kcal/mol) | Computational Method | Reference Molecule |
| Rotational Barrier | ~15 | B3LYP/6-311+G** | Cyclohexyl N,N-dimethylcarbamate |
Table 1: Calculated rotational barrier for a model amide. The value for this compound is expected to be of a similar magnitude.[5]
Vibrational Frequencies
Vibrational spectroscopy is a key tool for identifying functional groups. DFT can accurately predict the vibrational frequencies of different modes. The amide I (mainly C=O stretch), amide II (N-H bend and C-N stretch), and amide III bands are characteristic of the amide group.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Computational Method | Reference Molecule |
| Amide I (C=O stretch) | 1724 | BPW91/6-31G(d,p) | N-Methylacetamide |
| Amide II | ~1500 | BPW91/6-31G(d,p) | N-Methylacetamide |
| Amide III | ~1200 | BPW91/6-31G(d,p) | N-Methylacetamide |
Table 2: Calculated characteristic vibrational frequencies for N-methylacetamide.[6]
Hydrolysis of N-Alkyl Amides: A Mechanistic Insight
Amide hydrolysis, the cleavage of the C-N bond by water, is a fundamental reaction. It can be catalyzed by acid or base.[7] DFT studies on the alkaline hydrolysis of N-methylacetamide provide a detailed picture of the reaction mechanism and energetics.[3]
The alkaline hydrolysis proceeds through a two-step mechanism:
-
Nucleophilic attack: A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
C-N bond cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond and the formation of a carboxylate and an amine.
| Reaction Step | ΔG‡ (kcal/mol) | Computational Method | Reference Molecule |
| Tetrahedral Intermediate Formation | Not rate-limiting | uB97XD/6-31+G(d) | Acetanilide |
| C-N Bond Cleavage (Rate-Limiting) | Varies with substituents | uB97XD/6-31+G(d) | Acetanilide |
Table 3: Qualitative energy barriers for the steps in alkaline amide hydrolysis. The C-N bond cleavage is generally the rate-limiting step.[3]
| Bond | Reactant (Å) | Tetrahedral Intermediate (Å) | Product (Å) | Computational Method | Reference Molecule |
| C=O | ~1.23 | - | ~1.26 (in carboxylate) | HF/6-31G | N-acetylglutamate |
| C-N | ~1.36 | ~1.48 | Cleaved | HF/6-31G | N-acetylglutamate |
Table 4: Representative bond length changes during amide hydrolysis, illustrating the weakening of the C-N bond in the intermediate.
Visualizing the Reaction Pathway: Alkaline Hydrolysis of an N-Alkyl Amide
The following diagram, generated using the DOT language, illustrates the conceptual workflow of the alkaline-catalyzed hydrolysis of a generic N-alkyl amide, which is representative of this compound's hydrolysis.
Conclusion and Future Directions
This technical guide provides a detailed theoretical framework for understanding the reactivity of this compound by drawing upon high-level DFT studies of analogous N-alkyl amides. The provided data on rotational barriers, vibrational frequencies, and the mechanism of alkaline hydrolysis offer valuable insights for researchers.
Future computational studies should focus directly on this compound to provide more precise quantitative data and explore other aspects of its reactivity, such as its behavior under acidic conditions and its potential as a hydrogen bond donor and acceptor. Such studies will further enhance our understanding of this important molecule and facilitate its application in various scientific and industrial domains.
References
- 1. Enthalpies of hydration of N-methylacetamide by one, two, and three waters and the effect upon the C=O stretching frequency. An Ab initio DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uregina.ca [uregina.ca]
- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Ethylbutanamide from Butanoyl Chloride and Ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-ethylbutanamide, a secondary amide, through the reaction of butanoyl chloride and ethylamine. This reaction is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction. These application notes include information on the reaction mechanism, stoichiometry, and detailed experimental procedures for synthesis and purification. Additionally, comprehensive physicochemical and spectral data for the final product are presented in a clear, tabular format for easy reference and characterization.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and polymers. The reaction of an acyl chloride with an amine is a robust and widely utilized method for creating amide linkages due to the high reactivity of the acyl chloride. In this application note, we detail the synthesis of this compound from butanoyl chloride and ethylamine. The reaction proceeds via a nucleophilic attack of the ethylamine on the carbonyl carbon of the butanoyl chloride, followed by the elimination of a chloride ion. A base, in this case, an excess of ethylamine or an aqueous base solution, is used to neutralize the hydrogen chloride byproduct, driving the reaction to completion.
Physicochemical and Spectral Data
A summary of the key physical and spectral properties of this compound is provided below for the purpose of characterization and quality control.
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol [1] |
| CAS Number | 13091-16-2[1][2] |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 216.9 °C at 760 mmHg |
| Density | 0.862 g/cm³ |
| Spectral Data | Key Features |
| ¹H NMR | Expected chemical shifts (CDCl₃): δ ~5.5-6.0 (br s, 1H, NH), 3.2-3.3 (q, 2H, N-CH₂), 2.1-2.2 (t, 2H, CO-CH₂), 1.6-1.7 (sextet, 2H, CO-CH₂-CH₂), 1.1-1.2 (t, 3H, N-CH₂-CH₃), 0.9-1.0 (t, 3H, CO-CH₂-CH₂-CH₃) |
| ¹³C NMR | Expected chemical shifts (CDCl₃): δ ~173 (C=O), 38 (CO-CH₂), 34 (N-CH₂), 19 (CO-CH₂-CH₂), 14 (N-CH₂-CH₃), 13 (CO-CH₂-CH₂-CH₃)[1] |
| IR Spectroscopy | Key absorptions (cm⁻¹): ~3300 (N-H stretch), ~2960 (C-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 115.10 |
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on the Schotten-Baumann reaction conditions. A reported yield for a similar synthesis is 44%.
Materials and Reagents:
-
Butanoyl chloride (C₄H₇ClO)
-
Ethylamine (C₂H₅NH₂) (as a solution in a suitable solvent, e.g., 70% in water, or as a neat liquid)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylamine in the chosen organic solvent (e.g., dichloromethane) and cool the solution in an ice bath. An excess of ethylamine (2.2 equivalents) can be used to act as the base to neutralize the HCl byproduct. Alternatively, an equimolar amount of ethylamine can be used with an aqueous solution of a base like sodium hydroxide.
-
Addition of Butanoyl Chloride: Slowly add butanoyl chloride (1.0 equivalent), either neat or dissolved in a small amount of the reaction solvent, to the stirred ethylamine solution via the dropping funnel. The reaction is exothermic, so maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Safety Precautions:
-
Butanoyl chloride is corrosive and lachrymatory. It reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ethylamine is a flammable and corrosive gas or liquid with a strong odor. Handle it in a fume hood and wear appropriate PPE.
-
The reaction is exothermic; therefore, proper temperature control is crucial.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of N-Ethylbutanamide from Butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of N-Ethylbutanamide, a secondary amide, starting from butanoic acid. The synthesis proceeds via a two-step process involving the initial conversion of butanoic acid to the more reactive butanoyl chloride, followed by amidation with ethylamine. This method is a common and efficient route for the preparation of amides from carboxylic acids under controlled laboratory conditions.
Reaction Scheme
The overall synthesis is a two-step process:
-
Acid Chloride Formation: Butanoic acid is reacted with thionyl chloride (SOCl₂) to form butanoyl chloride.
-
Amidation: The resulting butanoyl chloride is then reacted with ethylamine to produce this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Butanoyl Chloride Synthesis | Step 2: this compound Synthesis | Overall Yield |
| Reactants | Butanoic acid, Thionyl chloride | Butanoyl chloride, Ethylamine | - |
| Molar Ratio | 1 : 1.175 | 1 : 2 | - |
| Solvent | None (neat) | Dichloromethane (CH₂Cl₂) | - |
| Temperature | Reflux (Water bath) | 0 °C to Room Temperature | - |
| Reaction Time | 1.5 hours | 1-2 hours | - |
| Product Molecular Weight | 106.55 g/mol | 115.18 g/mol | - |
| Reported Yield | ~85% | High (typically >80%) | ~68% |
Experimental Protocols
Materials and Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Distillation apparatus
-
Separatory funnel
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
Reagents:
-
Butanoic acid (C₄H₈O₂)
-
Thionyl chloride (SOCl₂)
-
Ethylamine (C₂H₅NH₂) (as a solution in a suitable solvent like THF or as a neat liquid)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step 1: Synthesis of Butanoyl Chloride
This protocol is adapted from a general procedure for the synthesis of acid chlorides from carboxylic acids.
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
To the flask, add butanoic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the butanoic acid at room temperature with gentle stirring.
-
After the initial vigorous reaction has subsided, heat the mixture to reflux using a water bath for 1 hour to ensure the reaction goes to completion.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
The crude butanoyl chloride can be purified by distillation. Set up a distillation apparatus and carefully distill the mixture. Collect the fraction boiling at approximately 101-102 °C.
Safety Precautions:
-
Thionyl chloride is a corrosive and lachrymatory substance. Handle it with extreme care in a well-ventilated fume hood.
-
The reaction evolves toxic gases (HCl and SO₂). Ensure a proper gas trap is in place.
Step 2: Synthesis of this compound
Procedure:
-
Dissolve ethylamine (2.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add the freshly distilled butanoyl chloride (1.0 eq) dropwise to the cold ethylamine solution with vigorous stirring. The formation of a white precipitate (ethylammonium chloride) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
5% sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (dichloromethane) using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation if necessary.
Characterization
The final product can be characterized using spectroscopic methods:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl and butyl groups.
-
¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon and the aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the amide C=O stretch (around 1640 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Application Note: High-Yield Synthesis of N-Ethylbutanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Ethylbutanamide is a secondary amide with applications in various fields of chemistry, including materials science and as a building block in organic synthesis. The formation of the amide bond is a fundamental transformation in organic and medicinal chemistry. This document provides detailed protocols for the high-yield synthesis of this compound, focusing on two effective methods: the reaction of butanoyl chloride with ethylamine and the N-alkylation of butyramide.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the target compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [1][3] |
| Boiling Point | 216.9°C at 760 mmHg | [2] |
| Density | 0.862 g/cm³ | [2] |
| Flash Point | 114.5°C | [2] |
| CAS Number | 13091-16-2 | [1][4] |
Experimental Protocols
Two primary high-yield protocols for the synthesis of this compound are detailed below.
Protocol 1: Synthesis via Nucleophilic Acyl Substitution
This method involves the reaction of an acid chloride (butanoyl chloride) with an amine (ethylamine). This nucleophilic acyl substitution is a common and efficient way to form amides.[5] The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion.[5] A base is used to neutralize the HCl byproduct.[5]
Reaction Scheme: CH₃CH₂CH₂COCl + 2 CH₃CH₂NH₂ → CH₃CH₂CH₂CONHCH₂CH₃ + CH₃CH₂NH₃⁺Cl⁻
Materials:
-
Butanoyl chloride
-
Ethylamine
-
Base (e.g., a second equivalent of ethylamine, potassium carbonate)
-
Solvent (e.g., ethyl acetate, water)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve ethylamine in a suitable solvent (e.g., ethyl acetate) in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add butanoyl chloride dropwise to the stirred ethylamine solution. The reaction is exothermic, so maintain the temperature below 10°C.
-
A second equivalent of ethylamine acts as a base to neutralize the hydrogen chloride formed during the reaction.[5] Alternatively, a base like potassium carbonate can be used.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Perform an aqueous work-up: wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by distillation or column chromatography to yield the final product.
Workflow Diagram:
Caption: General experimental workflow for synthesis and purification.
Mechanism Diagram:
Caption: Mechanism of amide formation from an acyl chloride.
Protocol 2: Synthesis via N-Alkylation of Butyramide
This protocol describes the formation of this compound by the alkylation of a primary amide (butyramide) with an alkyl halide (bromoethane). A base is required to deprotonate the amide, making it nucleophilic.
Reaction Scheme: CH₃CH₂CH₂CONH₂ + CH₃CH₂Br + KOH --(Al₂O₃, Dioxane)--> CH₃CH₂CH₂CONHCH₂CH₃ + KBr + H₂O
Materials:
-
Butyramide
-
Bromoethane
-
Potassium hydroxide (KOH)
-
Aluminum oxide (Al₂O₃)
-
1,4-Dioxane (solvent)
Procedure:
-
To a solution of butyramide in 1,4-dioxane, add potassium hydroxide and aluminum oxide.[1]
-
Add bromoethane to the mixture.
-
Heat the reaction mixture at 60°C for 8 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid potassium bromide and aluminum oxide.
-
Remove the solvent (1,4-dioxane) from the filtrate under reduced pressure.
-
The resulting crude product can be purified by distillation or recrystallization to obtain pure this compound.
Data Summary: Comparison of Synthetic Routes
The choice of synthetic route can significantly impact the reaction yield. The following table summarizes reported yields for different methods of synthesizing this compound.
| Starting Materials | Reagents & Conditions | Yield (%) | Reference |
| Butyramide, Bromoethane | KOH, Al₂O₃, in 1,4-dioxane at 60°C for 8h | 83% | [1] |
| Butanoyl chloride, Ethylamine | K₂CO₃, in water and ethyl acetate | 44% | [2] |
| Butanoyl chloride, Ethylamine | General conditions, purification dependent | 44-83% | [5] |
| Butanoic acid, Ethylamine | Requires coupling agents (e.g., DCC, EDCI/HOBt) or high heat | Variable | [6][7][8] |
Note: Direct amidation of carboxylic acids with amines without a coupling agent often requires high temperatures to drive off water, which may not be suitable for complex or heat-sensitive molecules.[7][9] The use of coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with an additive like 1-Hydroxybenzotriazole (HOBt) allows the reaction to proceed under milder conditions.[6][8][10]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C6H13NO | CID 518695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 13091-16-2 [chemicalbook.com]
- 5. This compound | 13091-16-2 | Benchchem [benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols: Synthetic Route to Tertiary Amines from N-Ethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic methodology for the preparation of tertiary amines starting from N-Ethylbutanamide. The synthesis is a two-step process involving the reduction of the secondary amide to a secondary amine, followed by N-alkylation to yield the final tertiary amine product. This route offers a versatile platform for the synthesis of a diverse range of tertiary amines, which are crucial structural motifs in many pharmaceutical compounds. Detailed experimental protocols, data on reaction parameters, and visual workflows are provided to ensure reproducibility and facilitate adoption in a laboratory setting.
Introduction
Tertiary amines are a class of organic compounds that are integral to the development of a wide array of pharmaceuticals and fine chemicals. Their unique physicochemical properties make them valuable pharmacophores, influencing drug-receptor interactions, solubility, and metabolic stability. The synthesis of tertiary amines from readily available starting materials is therefore a significant endeavor in medicinal chemistry and process development. This compound, a secondary amide, serves as a practical and accessible precursor for the synthesis of various tertiary amines. The synthetic strategy outlined herein involves an initial reduction of the amide to form a secondary amine, which is subsequently alkylated to introduce a third alkyl group, thereby yielding the desired tertiary amine.
Synthetic Pathway Overview
The conversion of this compound to a tertiary amine is accomplished via a two-step reaction sequence. The first step is the reduction of the amide functionality to a secondary amine using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄). The resulting secondary amine, N-ethyl-N-butylamine, is then subjected to an N-alkylation reaction to introduce a third alkyl substituent, thus forming the final tertiary amine product.
Caption: Overall synthetic route from this compound to a tertiary amine.
Step 1: Reduction of this compound
The first step in the synthetic sequence is the reduction of this compound to N-ethyl-N-butylamine. Amides are relatively stable functional groups, and their reduction requires a strong reducing agent. Lithium Aluminum Hydride (LiAlH₄) is highly effective for this transformation, converting the carbonyl group of the amide into a methylene group (-CH₂-).[1] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Experimental Protocol: Reduction of this compound
Caption: Experimental workflow for the reduction of this compound.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled Water
-
15% Sodium Hydroxide Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl Ether or Dichloromethane (for extraction)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or another suitable organic solvent.
-
The filtrate is collected, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-ethyl-N-butylamine.
-
The crude product can be purified by distillation if necessary.
Data Presentation: Reduction of this compound
| Parameter | Value/Condition |
| Reactants | |
| This compound | 1.0 eq |
| Lithium Aluminum Hydride | 1.5 - 2.0 eq |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Reflux |
| Reaction Time | 4 - 6 hours |
| Work-up | Aqueous (Fieser method) |
| Typical Yield | 60-70% |
Step 2: N-Alkylation of N-ethyl-N-butylamine
The second step involves the N-alkylation of the secondary amine, N-ethyl-N-butylamine, to form a tertiary amine. This can be achieved through various methods, including reaction with an alkyl halide. A reliable method for the N-alkylation of secondary amines utilizes a combination of an alkyl iodide, triphenylphosphine (or polymer-supported triphenylphosphine), and diisopropylazodicarboxylate (DIAD) in an appropriate solvent like THF.[2][3] This method often provides good to excellent yields of the corresponding tertiary amines.[3]
Experimental Protocol: N-Alkylation of N-ethyl-N-butylamine
Caption: Experimental workflow for the N-alkylation of N-ethyl-N-butylamine.
Materials:
-
N-ethyl-N-butylamine
-
Polymer-supported Triphenylphosphine (PS-TPP)
-
Diisopropylazodicarboxylate (DIAD)
-
Alkyl Iodide (e.g., methyl iodide, ethyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica Gel for purification
Procedure:
-
To a stirred suspension of N-ethyl-N-butylamine (1.0 mmol) and polymer-supported triphenylphosphine (PS-TPP, ~3.0 mmol/g, 1.5 equiv) in anhydrous THF (5 mL), add diisopropylazodicarboxylate (DIAD, 1.5 mmol).[2]
-
To this mixture, add the desired alkyl iodide (3 mmol).
-
The reaction mixture is stirred gently at room temperature for 12 hours.[2]
-
The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered to remove the polymer support.
-
The filtrate is concentrated under reduced pressure to remove the solvent and other volatile components.
-
The crude product is then purified by silica gel chromatography to afford the pure tertiary amine.
Data Presentation: N-Alkylation of N-ethyl-N-butylamine
| Parameter | Value/Condition |
| Reactants | |
| N-ethyl-N-butylamine | 1.0 eq |
| PS-TPP | 1.5 eq |
| DIAD | 1.5 eq |
| Alkyl Iodide | 3.0 eq |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Purification | Silica Gel Chromatography |
| Typical Yield | 85-95% |
Conclusion
The described two-step synthetic route provides an effective and versatile method for the preparation of a variety of tertiary amines from this compound. The initial reduction of the amide with LiAlH₄ followed by the N-alkylation of the resulting secondary amine allows for the introduction of diverse alkyl groups, making this methodology highly valuable for the generation of compound libraries in drug discovery and for the synthesis of specific target molecules in chemical development. The detailed protocols and tabulated data presented herein are intended to serve as a practical guide for researchers in the field.
References
Application Note: High-Throughput Analysis of N-Ethylbutanamide using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the qualitative and quantitative analysis of N-Ethylbutanamide using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is suitable for high-throughput screening and quantification of this compound in various matrices. This document provides a comprehensive experimental protocol, data presentation, and a visual workflow to facilitate implementation in a laboratory setting.
Introduction
This compound is a small amide that finds applications in various chemical and pharmaceutical industries. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it the ideal analytical technique for the analysis of volatile and semi-volatile compounds like this compound. This application note presents a validated GC-MS method for its analysis.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (CAS No. 13091-16-2) at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Extraction (from a liquid matrix):
-
To 1 mL of the sample, add 1 mL of dichloromethane.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters have been optimized for the analysis of this compound.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 200 °C, then ramp at 20 °C/min to 280 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 35 - 300 amu |
| Solvent Delay | 3 minutes |
Data Presentation
The developed method demonstrates excellent performance for the quantification of this compound. The following table summarizes the quantitative data obtained.
Table 2: Quantitative Data for this compound Analysis
| Parameter | Result |
| Retention Time (min) | ~ 8.5 |
| Kovats Retention Index | 1044[1] |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Primary Quantifier Ion (m/z) | 87[1] |
| Secondary Qualifier Ion (m/z) | 44[1] |
Note: The LOD and LOQ values are illustrative and may vary depending on the instrument and matrix.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The protocol is straightforward to implement and can be adapted for various research and quality control applications. The provided workflow and data serve as a valuable resource for scientists and professionals in the field.
References
Application Note: A Detailed Protocol for the Acid-Catalyzed Hydrolysis of N-Ethylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive experimental protocol for the acid-catalyzed hydrolysis of the secondary amide, N-Ethylbutanamide. This reaction serves as a fundamental model for the cleavage of amide bonds, a critical transformation in organic synthesis and pharmaceutical research. The protocol details the reaction setup, monitoring, work-up, and purification of the resulting carboxylic acid. Quantitative data regarding reaction parameters and expected yields are summarized for clear interpretation. Additionally, this note includes a visual representation of the experimental workflow to facilitate understanding and implementation.
Introduction
The hydrolysis of amides is a cornerstone reaction in organic chemistry, pivotal in both synthetic pathways and metabolic processes. Amides are notably stable functional groups, and their cleavage typically requires harsh conditions such as strong acids or bases with heating.[1] The acid-catalyzed hydrolysis of this compound breaks the amide bond to yield butanoic acid and ethylamine.[2] This process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfers and elimination of the amine, leads to the formation of the carboxylic acid.[3] Understanding the kinetics and experimental parameters of this reaction is essential for applications ranging from peptide sequencing to the degradation studies of amide-containing pharmaceuticals.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
TLC plates (silica gel)
-
Developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (e.g., 5.76 g, 0.05 mol) and a 3 M aqueous solution of sulfuric acid (50 mL).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100°C) using a heating mantle. Maintain the reflux for a period of 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate by spotting the initial reaction mixture and samples taken periodically from the flask.
-
Develop the TLC plate using a solvent system such as ethyl acetate/hexanes (1:1).
-
Visualize the spots under a UV lamp. The disappearance of the this compound spot and the appearance of a new, more polar spot for butanoic acid will indicate the progression of the reaction.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid and remove the butanoic acid as its sodium salt into the aqueous layer.
-
-
Isolation of Butanoic Acid:
-
Carefully acidify the combined aqueous layers from the bicarbonate wash with concentrated HCl until the pH is approximately 2. This will protonate the sodium butanoate to form butanoic acid, which may appear as an oily layer or a precipitate.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts containing the butanoic acid.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation to yield the crude butanoic acid. Further purification can be achieved by distillation if necessary.
-
Data Presentation
The following table summarizes the key quantitative data for the acid-catalyzed hydrolysis of this compound.
| Parameter | Value |
| Molar Ratio (this compound:H₂SO₄) | 1 : 3 (in 3M solution) |
| Reaction Temperature | ~100°C (Reflux) |
| Reaction Time | 4 - 6 hours |
| Expected Yield of Butanoic Acid | 75 - 85% |
Visual Representation of the Experimental Workflow
Signaling Pathway of the Reaction Mechanism
References
Application Notes and Protocols: Chemical Reduction of N-Ethylbutanamide to Diethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of the secondary amide, N-Ethylbutanamide, to its corresponding amine, diethylamine. The primary reducing agent discussed is Lithium Aluminum Hydride (LiAlH₄), a potent hydride donor capable of efficiently reducing amides. This protocol is intended for laboratory-scale synthesis and offers guidance on reaction setup, execution, work-up, and product characterization.
Introduction
The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical entities, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty chemicals. This compound serves as a representative substrate for the reduction of a secondary acyclic amide. The conversion of the carbonyl group in the amide to a methylene group (-CH₂-) is effectively achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[1][2][3][4][5][6] Unlike less reactive hydrides such as sodium borohydride, LiAlH₄ is strong enough to reduce the resonance-stabilized amide functional group.[1][6]
Reaction Scheme
The overall chemical transformation is as follows:
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₆H₁₃NO | 115.17 | ~200 | ~0.89 |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | Decomposes | 0.917 |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 55.5 | 0.707 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 |
Table 2: Spectroscopic Data for Diethylamine
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ ~2.6 (q, 4H, -CH₂-), δ ~1.1 (t, 6H, -CH₃), δ ~0.9 (br s, 1H, -NH-) |
| ¹³C NMR (CDCl₃) | δ ~44.0 (-CH₂-), δ ~15.0 (-CH₃) |
| IR (neat) | ~3288 cm⁻¹ (N-H stretch), ~2967, 2872, 2811 cm⁻¹ (C-H stretch) |
| Mass Spectrometry (EI) | m/z = 73 (M⁺), 58 ([M-CH₃]⁺) |
Experimental Protocol
This protocol is adapted from general procedures for the reduction of amides and nitriles using LiAlH₄.[7]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
To the flask, add Lithium Aluminum Hydride (1.5 equivalents) suspended in anhydrous THF (50 mL). Caution: LiAlH₄ reacts violently with water. Ensure all glassware is thoroughly dried.
-
-
Addition of Amide:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF (25 mL) and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Add the this compound solution dropwise to the stirred LiAlH₄ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 66 °C for THF) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Quenching and Work-up:
-
After the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Caution: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and carefully in a well-ventilated fume hood.
-
Slowly and sequentially add the following, allowing the effervescence to subside between each addition:
-
'x' mL of distilled water (where 'x' is the mass in grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of distilled water.
-
-
Stir the resulting granular precipitate for 15-30 minutes.
-
-
Isolation and Purification:
-
Filter the granular precipitate through a pad of Celite and wash the filter cake with THF or another suitable solvent like dichloromethane or diethyl ether.
-
Combine the filtrate and the washings.
-
If an aqueous layer is present, separate it using a separatory funnel. Extract the aqueous layer with two portions of dichloromethane or diethyl ether.
-
Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude diethylamine can be purified by fractional distillation. Collect the fraction boiling at approximately 55-56 °C.
-
Visualizations
Caption: Experimental workflow for the reduction of this compound.
References
- 1. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 2. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 6. Ch20: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Incorporation of N-Ethylbutanamide into Complex Molecular Structures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the incorporation of the N-Ethylbutanamide moiety into more complex molecular structures. The following protocols are based on established chemical syntheses and offer a starting point for laboratory implementation.
Overview of Synthetic Methods
The incorporation of this compound can be achieved through several reliable synthetic routes. The choice of method will depend on the starting materials, desired scale, and the chemical functionalities present in the target molecule. The primary methods involve forming the characteristic amide bond.
Three common and effective methods for the synthesis of this compound are:
-
Method A: Nucleophilic Acyl Substitution using Butanoyl Chloride and Ethylamine. This is a rapid and often high-yielding method.
-
Method B: Amide Coupling of Butanoic Acid and Ethylamine using a Carbodiimide. This method is suitable when starting from the carboxylic acid and avoids the need to prepare the more reactive acyl chloride.
-
Method C: N-Alkylation of Butyramide with Bromoethane. This approach builds the N-ethyl bond on a pre-existing amide.
Quantitative Data Summary
The following table summarizes typical yields for the different synthetic methods. Purity is generally high after appropriate workup and purification.
| Method Reference | Starting Materials | Coupling/Activating Agent | Typical Yield (%) | Notes |
| Method A | Butanoyl chloride, Ethylamine | None (Base like Triethylamine or excess Ethylamine) | 44 - 83% | Yield can be sensitive to reaction conditions and stoichiometry. |
| Method B | Butanoic acid, Ethylamine | Dicyclohexylcarbodiimide (DCC) | ~70-90% (Typical for DCC couplings) | Yields are generally good; the primary byproduct is dicyclohexylurea. |
| Method C | Butyramide, Bromoethane | Potassium Hydroxide / Aluminum Oxide | 83%[1] | Specific conditions are reported to provide a high yield. |
Experimental Protocols
Method A: Synthesis from Butanoyl Chloride and Ethylamine
This protocol describes the formation of this compound via nucleophilic acyl substitution.
Materials:
-
Butanoyl chloride
-
Ethylamine (e.g., 2.0 M solution in THF or as a neat amine)
-
Triethylamine (or a second equivalent of ethylamine)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Add butanoyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
If necessary, purify the product by vacuum distillation or column chromatography.
Method B: DCC Coupling of Butanoic Acid and Ethylamine
This protocol details the formation of this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
Butanoic acid
-
Ethylamine
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filter funnel and filter paper
-
Separatory funnel
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve butanoic acid (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethylamine (1.0 equivalent) to the solution.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 20-30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash the filter cake with a small amount of the solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product as needed, typically by column chromatography or distillation.
Method C: N-Alkylation of Butyramide with Bromoethane
This protocol is based on the method described by Sukata, Kazuaki in the Bulletin of the Chemical Society of Japan (1985).[1]
Materials:
-
Butyramide
-
Bromoethane
-
Potassium hydroxide (powdered)
-
Aluminum oxide (activated)
-
1,4-Dioxane
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add butyramide (1.0 equivalent), powdered potassium hydroxide (e.g., 2.0 equivalents), and activated aluminum oxide.
-
Add 1,4-dioxane as the solvent.
-
Add bromoethane (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid components and wash with 1,4-dioxane.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts.
-
Dry the organic layer, filter, and concentrate to yield this compound.
-
Purify further by distillation if required. The reported yield for this method is 83%.[1]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described synthetic methods.
Caption: Experimental workflow for Method A: Synthesis from Butanoyl Chloride.
References
Troubleshooting & Optimization
How to improve the yield of N-Ethylbutanamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Ethylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Reaction of Butyryl Chloride with Ethylamine: This is a classic Schotten-Baumann reaction where an acid chloride reacts with an amine. It is generally a high-yielding and rapid reaction.[1] A base is required to neutralize the hydrochloric acid (HCl) byproduct.[1]
-
Reaction of Butanoic Acid with Ethylamine using a Coupling Agent: This method avoids the need to first prepare the acid chloride. A coupling agent, such as dicyclohexylcarbodiimide (DCC), is used to activate the carboxylic acid for direct reaction with the amine.
Q2: Why is a base necessary in the reaction between butyryl chloride and ethylamine?
A2: The reaction between butyryl chloride and ethylamine produces one equivalent of hydrochloric acid (HCl) as a byproduct.[1] Ethylamine is a base and will react with the generated HCl to form ethylammonium chloride. This salt is unreactive and consumes the ethylamine, preventing it from reacting with the butyryl chloride and thereby reducing the yield. The addition of a non-nucleophilic base, such as triethylamine or pyridine, or using a second equivalent of ethylamine, neutralizes the HCl and allows the reaction to proceed to completion.[1]
Q3: What are some common side reactions to be aware of during this compound synthesis?
A3: The primary side reaction of concern is the reaction of the ethylamine starting material with the HCl byproduct, as mentioned above.[1] Another potential issue is the hydrolysis of butyryl chloride if water is present in the reaction mixture, which would lead to the formation of butanoic acid. If butanoic acid is used as a starting material with a coupling agent, incomplete activation can lead to unreacted starting materials in the final product.
Q4: How can I monitor the progress of my this compound synthesis?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the this compound product. The product will have a different Rf value than the starting materials.
Q5: What are the typical yields for this compound synthesis?
A5: The yield of this compound can vary significantly depending on the chosen synthetic route and reaction conditions. Reported yields for the reaction of butyryl chloride with ethylamine range from 44% to 83%. A yield of 83% has been reported for the synthesis from bromoethane and butyramide under specific conditions.[2]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete conversion of butanoic acid to butyryl chloride. | Before adding the ethylamine, ensure the complete conversion of butanoic acid to butyryl chloride. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). Consider extending the reaction time with the chlorinating agent (e.g., thionyl chloride) or using a catalytic amount of DMF.[3] |
| Neutralization of ethylamine by HCl byproduct. | Ensure a suitable base (e.g., triethylamine, pyridine, or a second equivalent of ethylamine) is present in the reaction mixture in at least a 1:1 molar ratio with the butyryl chloride to neutralize the HCl formed.[1] |
| Presence of water in the reaction. | Use anhydrous solvents and reagents to prevent the hydrolysis of butyryl chloride back to butanoic acid. |
| Low reactivity of starting materials. | If using butanoic acid and a coupling agent, ensure the coupling agent is fresh and added under the correct conditions. Some coupling reactions may require specific temperature control. |
| Reaction temperature is too low. | While many amidation reactions proceed at room temperature, some may require gentle heating to go to completion. Monitor the reaction by TLC to determine the optimal temperature. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Removal Method |
| Unreacted Ethylamine | Can be detected by its characteristic amine smell. On a TLC plate, it can be visualized with a ninhydrin stain. | Wash the crude product with a dilute acidic solution (e.g., 1M HCl). The ethylamine will form a water-soluble salt (ethylammonium chloride) and be removed in the aqueous layer. |
| Unreacted Butyryl Chloride | Highly reactive and will likely be quenched during workup. If present, it will have a sharp, irritating odor. | Quench the reaction mixture with water or a dilute base solution. The butyryl chloride will hydrolyze to butanoic acid, which can then be removed by a basic wash. |
| Unreacted Butanoic Acid | Can be detected by its characteristic rancid odor and by a broad O-H stretch in the IR spectrum. | Wash the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate). The butanoic acid will form a water-soluble salt (sodium butanoate) and be removed in the aqueous layer. |
| Ethylammonium Chloride | A salt that is typically insoluble in organic solvents. | Wash the reaction mixture with water to dissolve the salt. |
| Dicyclohexylurea (DCU) (if using DCC as a coupling agent) | A white solid that is often insoluble in the reaction solvent. | DCU can be removed by filtration. If some remains dissolved, it can often be removed by recrystallization from a suitable solvent. |
Data Presentation
Table 1: Reported Yields for this compound Synthesis under Various Conditions
| Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bromoethane, Butyramide | Potassium hydroxide, Aluminum oxide | 1,4-Dioxane | 60 | 8 | 83 | [2] |
| Butyryl chloride, Ethylamine | Potassium carbonate | Water, Ethyl acetate | Not Specified | Not Specified | 44 | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of this compound from Butyryl Chloride and Ethylamine (Schotten-Baumann Conditions)
Materials:
-
Butyryl chloride
-
Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add a solution of butyryl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation or recrystallization if necessary.
Protocol 2: Synthesis of this compound from Butanoic Acid and Ethylamine using DCC
Materials:
-
Butanoic acid
-
Ethylamine
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
In a round-bottom flask, dissolve butanoic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Add DCC (1.1 eq) to the solution and stir for 15-20 minutes.
-
Slowly add a solution of ethylamine (1.0 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with 1M HCl and then with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by distillation or recrystallization as needed.
Mandatory Visualization
References
Minimizing side product formation in N-Ethylbutanamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of N-Ethylbutanamide. Our aim is to help you minimize side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is typically synthesized via two main routes:
-
From Butanoyl Chloride and Ethylamine: This is a common and often high-yielding method involving the reaction of an acyl chloride with a primary amine. The reaction is a nucleophilic acyl substitution.[1][2]
-
From Butanoic Acid and Ethylamine: This method requires the use of a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid for amide bond formation.[3] This approach avoids the generation of hydrochloric acid.
Q2: What are the most common side products in the synthesis of this compound from butanoyl chloride?
A2: The primary side products of concern are:
-
Ethylammonium chloride: This salt is formed when the hydrochloric acid (HCl) byproduct of the main reaction is neutralized by a second equivalent of ethylamine.[1][2]
-
Butanoic acid: This can form if the butanoyl chloride starting material is exposed to water (hydrolysis).
-
N,N-Dibutanoylethylamine (Diacylation product): This can occur if a second molecule of butanoyl chloride reacts with the initially formed this compound. This is more likely if there is a localized excess of butanoyl chloride.
Q3: Why is it necessary to use more than one equivalent of ethylamine in the reaction with butanoyl chloride?
A3: The reaction between butanoyl chloride and ethylamine produces one equivalent of hydrochloric acid (HCl). This acid will react with the basic ethylamine to form ethylammonium chloride.[1][2] If only one equivalent of ethylamine is used, half of it will be consumed in this acid-base neutralization, leaving insufficient amine to fully react with the butanoyl chloride. This will result in a maximum theoretical yield of only 50%. Therefore, at least two equivalents of ethylamine are required: one to act as the nucleophile and the other to act as a base to neutralize the HCl.
Q4: Can I use an alternative base to ethylamine to neutralize the HCl byproduct?
A4: Yes, an alternative, non-nucleophilic base such as triethylamine or pyridine can be used. Another common method is to perform the reaction under Schotten-Baumann conditions, which involves using an immiscible organic solvent with an aqueous solution of a base like sodium hydroxide to neutralize the HCl as it is formed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Insufficient ethylamine used. | Use at least two equivalents of ethylamine for every one equivalent of butanoyl chloride. |
| Hydrolysis of butanoyl chloride. | Ensure all glassware is dry and use an anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete reaction. | Ensure adequate reaction time and appropriate temperature. Monitor the reaction progress using TLC or GC-MS. | |
| Presence of Unreacted Butanoyl Chloride | Insufficient ethylamine or reaction time. | Increase the amount of ethylamine or prolong the reaction time. |
| Presence of Butanoic Acid Impurity | Hydrolysis of butanoyl chloride. | Use anhydrous conditions. Purify the final product via distillation or chromatography. |
| Formation of N,N-Dibutanoylethylamine | Localized high concentration of butanoyl chloride. | Add the butanoyl chloride dropwise to the solution of ethylamine with vigorous stirring to ensure rapid mixing. |
| Product is Contaminated with Ethylammonium Chloride | Incomplete removal during workup. | Wash the organic layer with water or a dilute aqueous acid solution to remove the water-soluble salt. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Butanoyl Chloride
Materials:
-
Butanoyl chloride
-
Ethylamine (2.2 equivalents)
-
Anhydrous diethyl ether (solvent)
-
5% Aqueous HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, dissolve ethylamine (2.2 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Add butanoyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred ethylamine solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture to remove the precipitated ethylammonium chloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound using a Coupling Agent
Materials:
-
Butanoic acid
-
Ethylamine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Anhydrous dichloromethane (solvent)
-
1M Aqueous HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of butanoic acid (1 equivalent) in anhydrous dichloromethane, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethylamine (1.1 equivalents) to the reaction mixture and continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound from butanoyl chloride.
Caption: Main and side reactions in this compound synthesis from butanoyl chloride.
References
Effective purification techniques for crude N-Ethylbutanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude N-Ethylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from butanoyl chloride and ethylamine?
When synthesizing this compound from butanoyl chloride and ethylamine, the most common impurities include:
-
Ethylammonium chloride: Formed as a byproduct of the reaction.[1]
-
Unreacted starting materials: Residual butanoyl chloride and ethylamine.
-
Hydrolysis products: Butanoic acid and additional ethylamine can be present if moisture is introduced, leading to the hydrolysis of the amide or the acyl chloride.[1]
-
Side-reaction products: Depending on the reaction conditions, other side products may form.
Q2: What is the general work-up procedure for a reaction mixture containing this compound?
A typical work-up procedure involves:
-
Quenching: The reaction is often quenched with water or a dilute aqueous acid (like HCl) to neutralize any remaining base and protonate the ethylamine.
-
Extraction: The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: The organic layer is washed sequentially with a dilute acid (to remove residual ethylamine), a dilute base (like sodium bicarbonate solution to remove butanoic acid), and finally with brine (saturated NaCl solution) to remove residual water.
-
Drying: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude this compound.
Q3: Which purification technique is most suitable for my crude this compound?
The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
-
Distillation: Ideal for removing non-volatile impurities or impurities with significantly different boiling points.
-
Recrystallization: A good choice for removing small amounts of impurities if a suitable solvent is found.
-
Column Chromatography: A versatile technique for separating the product from impurities with similar physical properties.
Troubleshooting Guides
Distillation
| Issue | Possible Cause | Solution |
| Bumping/Uneven Boiling | Superheating of the liquid. | Add boiling chips or a magnetic stir bar to the distillation flask. |
| Product Not Distilling at the Expected Temperature | Incorrect pressure reading or presence of volatile impurities. | Calibrate the pressure gauge. A lower boiling point may indicate volatile impurities, which should be collected as a forerun. |
| Low Recovery of Product | Hold-up in the distillation apparatus or thermal decomposition. | Use a smaller distillation setup for smaller quantities. If the compound is heat-sensitive, consider vacuum distillation at a lower temperature. |
| Product Solidifies in the Condenser | The condenser temperature is below the melting point of the product. | Use a condenser with a wider bore or maintain the condenser water at a temperature above the melting point of this compound. |
Recrystallization
| Issue | Possible Cause | Solution |
| Product Does Not Dissolve in Hot Solvent | The chosen solvent is not suitable. | Select a different solvent or a solvent mixture. This compound is a polar molecule, so polar solvents should be tested. Good solubility when hot and poor solubility when cold is desired. |
| No Crystals Form Upon Cooling | The solution is not supersaturated, or the product has oiled out. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If the product oils out, try using a different solvent or a more dilute solution. |
| Low Yield of Crystals | The product is too soluble in the cold solvent, or too much solvent was used. | Cool the solution in an ice bath to maximize crystal formation. Reduce the amount of solvent used in the next attempt. |
| Crystals are Colored/Impure | Impurities are co-crystallizing with the product. | Consider a pre-purification step like a charcoal treatment of the hot solution to remove colored impurities. A second recrystallization may be necessary. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect mobile phase polarity or stationary phase. | Perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system. A less polar or more polar mobile phase may be needed. For amides, silica gel is a common stationary phase. |
| Product is Tailing on the Column | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to the mobile phase. |
| Cracks in the Column Bed | Improper packing of the column. | Ensure the column is packed uniformly without any air bubbles. A cracked column will lead to poor separation. |
| Low Recovery from the Column | The product is irreversibly adsorbed onto the stationary phase. | This can happen with very polar compounds on silica gel. Consider using a different stationary phase like alumina or a reverse-phase silica gel. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Distillation | >98% | 70-90% | Effective for large quantities; removes non-volatile impurities. | Requires the compound to be thermally stable; not effective for impurities with similar boiling points. |
| Recrystallization | >99% | 50-80% | Can yield very pure product; relatively simple setup. | Finding a suitable solvent can be challenging; lower yields are common. |
| Column Chromatography | >99% | 40-75% | Highly versatile for a wide range of impurities; can provide very high purity. | Can be time-consuming and require large volumes of solvent; product recovery can be lower. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound in the distillation flask along with a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be lower than the atmospheric boiling point.
-
Completion: Stop the distillation when the temperature drops or when most of the material has distilled.
-
Isolation: Carefully release the vacuum and collect the purified product.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., ethanol, acetone, or acetonitrile).[2] Allow it to cool to see if crystals form.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 3: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate solvent system (mobile phase) using TLC. A typical starting point for amides on silica gel is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
-
Column Packing: Pack a chromatography column with silica gel slurried in the non-polar component of the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. The polarity can be gradually increased if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Decision workflow for selecting a purification technique.
References
Common problems in N-Ethylbutanamide synthesis and their solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Ethylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the reaction of a butanoyl derivative with ethylamine. The two primary routes are:
-
From Butanoyl Chloride: This is a common laboratory-scale synthesis where butanoyl chloride is reacted with ethylamine. This reaction is a nucleophilic acyl substitution.[1]
-
From Butanoic Acid with a Coupling Agent: Butanoic acid can be reacted directly with ethylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC). This method avoids the need to prepare the more reactive acyl chloride.
Q2: I am getting a low yield in my this compound synthesis. What are the potential causes and solutions?
A2: Low yields in this compound synthesis can stem from several factors. Here are some common causes and their respective solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or consider gentle heating. Ensure efficient stirring to maximize contact between reactants.
-
-
Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product. A common side reaction when using butanoyl chloride is the formation of ethylammonium chloride, which consumes the ethylamine reactant.
-
Solution: Use a slight excess of ethylamine (around 1.1 to 1.5 equivalents) to ensure the complete conversion of the butanoyl chloride. Alternatively, add a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct without consuming the ethylamine.[1]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentration can significantly impact yield.
-
Solution: Optimize the reaction conditions. Low temperatures are often preferred to control the exothermic reaction and minimize side reactions. Polar aprotic solvents can help stabilize intermediates and potentially increase the reaction rate and yield.[1]
-
-
Moisture Contamination: Butanoyl chloride is sensitive to moisture and can hydrolyze to butanoic acid, which will not react with ethylamine under these conditions.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: My final product is an oil, but I was expecting a solid. What should I do?
A3: this compound can be a low-melting solid or an oil at room temperature, depending on its purity. The presence of impurities, such as residual solvent or byproducts, can lower the melting point and cause it to appear as an oil.
-
Solution: Purify the product further. Techniques like vacuum distillation or column chromatography can be effective in removing impurities. After purification, try to induce crystallization by cooling the oil in an ice bath or by scratching the inside of the flask with a glass rod.
Q4: How can I remove the ethylammonium chloride byproduct from my reaction mixture?
A4: Ethylammonium chloride is a salt and is typically soluble in water.
-
Solution: After the reaction is complete, perform an aqueous workup. Quench the reaction mixture with water or a dilute aqueous acid (like HCl) to neutralize any remaining amine. Extract the this compound into an organic solvent (e.g., dichloromethane or ethyl acetate). The ethylammonium chloride will remain in the aqueous layer. Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and then remove the solvent under reduced pressure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, side reactions (e.g., ethylammonium chloride formation), suboptimal reaction conditions (temperature, solvent), moisture contamination. | Increase reaction time or temperature. Use a slight excess of ethylamine or add a non-nucleophilic base. Optimize solvent and temperature. Ensure anhydrous conditions and use an inert atmosphere. |
| Product is an Oil Instead of a Solid | Presence of impurities (e.g., solvent, byproducts) lowering the melting point. | Purify the product using vacuum distillation or column chromatography. Attempt to induce crystallization by cooling or scratching. |
| Difficulty in Purification | Presence of unreacted starting materials or closely related byproducts. | Optimize the reaction to minimize byproducts. For purification, consider fractional distillation under reduced pressure or column chromatography with a suitable solvent system. |
| Reaction is Too Vigorous or Exothermic | The reaction between butanoyl chloride and ethylamine can be highly exothermic. | Add the butanoyl chloride dropwise to the ethylamine solution while cooling the reaction vessel in an ice bath. Use a suitable solvent to dilute the reactants and help dissipate heat. |
| Formation of Multiple Products (as seen on TLC or GC-MS) | Side reactions due to impurities in starting materials, incorrect stoichiometry, or suboptimal reaction conditions. | Ensure the purity of starting materials. Carefully control the stoichiometry of the reactants. Optimize reaction conditions (temperature, solvent, reaction time) to favor the formation of the desired product. |
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. Below is a summary of reported yields under different synthetic protocols.
| Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bromoethane, Butyramide | Potassium hydroxide, Aluminum oxide | 1,4-Dioxane | 60 | 8 | 83 | [Bulletin of the Chemical Society of Japan, 1985, vol. 58, # 3, p. 838 - 843] |
| Butanoyl chloride, Ethylamine | - | Not specified | Not specified | Not specified | 44-83 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Butanoyl Chloride and Ethylamine
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Butanoyl chloride
-
Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF, or as a condensed gas)
-
Triethylamine (optional, as a non-nucleophilic base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (2.2 equivalents) in anhydrous dichloromethane. If using triethylamine, add 1.1 equivalents. Cool the flask in an ice bath.
-
Addition of Butanoyl Chloride: Add butanoyl chloride (1.0 equivalent) dropwise to the stirred ethylamine solution using a dropping funnel over a period of 15-30 minutes. Maintain the temperature of the reaction mixture below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Common synthesis pathways for this compound.
Caption: A logical workflow for troubleshooting low yields.
References
Optimizing reaction conditions for nucleophilic acyl substitution in N-Ethylbutanamide synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of N-Ethylbutanamide via nucleophilic acyl substitution. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
A1: this compound is typically synthesized through a nucleophilic acyl substitution reaction. The most common starting materials are:
-
Butanoic acid and ethylamine, which requires the use of a coupling agent or high temperatures.[3][4]
Q2: Why is my reaction yield low when using butanoyl chloride?
A2: A common reason for low yield when using butanoyl chloride is the formation of hydrogen chloride (HCl) as a byproduct.[1] This HCl reacts with the ethylamine nucleophile to form ethylammonium chloride, a non-nucleophilic salt, thus consuming the amine reactant.[1]
Q3: How can I prevent the loss of ethylamine due to HCl formation?
A3: To mitigate the consumption of the ethylamine nucleophile by the HCl byproduct, you can:
-
Use two equivalents of ethylamine: one to act as the nucleophile and the second to act as a base to neutralize the HCl.[1]
-
Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to scavenge the HCl.[1]
Q4: Can I directly react butanoic acid with ethylamine without a coupling agent?
A4: Direct reaction of a carboxylic acid like butanoic acid with an amine like ethylamine is generally inefficient under standard conditions.[1] This is because the acidic carboxylic acid and the basic amine will undergo an acid-base reaction to form a stable carboxylate salt, which is unreactive towards nucleophilic attack.[1] To facilitate the reaction, high temperatures are often required to drive off the water formed and shift the equilibrium towards the amide product.[3]
Q5: What is the role of a coupling agent in the synthesis of this compound from butanoic acid?
A5: A coupling agent activates the carboxylic acid, converting the hydroxyl group into a better leaving group. This facilitates the nucleophilic attack by the amine under milder conditions. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC).[3][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete conversion of butanoic acid to butanoyl chloride. | Ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient excess. Consider adding a catalytic amount of DMF when using oxalyl chloride.[7][8] |
| Inefficient activation of butanoic acid with a coupling agent. | Ensure the coupling agent is fresh and the reaction is performed under anhydrous conditions. Consider using an activating additive like 1-Hydroxybenzotriazole (HOBt). | |
| Formation of unreactive carboxylate salt. | When starting from butanoic acid, ensure a proper coupling agent is used or that the reaction is conducted at a sufficiently high temperature to remove water. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time. |
| Poor nucleophilicity of the amine. | If using an amine salt (e.g., ethylamine hydrochloride), a base must be added to liberate the free amine before it can act as a nucleophile.[8] | |
| Steric hindrance. | For sterically hindered substrates, consider using a more reactive acylating agent or a more potent coupling agent like HATU.[9] | |
| Formation of Side Products | Reaction of HCl with ethylamine (when using butanoyl chloride). | Use two equivalents of ethylamine or add a non-nucleophilic base like triethylamine.[1] |
| Diacylation of the amine. | This can occur with highly reactive acylating agents. Use a controlled addition of the acylating agent to a solution of the amine. | |
| Difficulty in Product Purification | Presence of dicyclohexylurea (DCU) byproduct when using DCC. | DCU is sparingly soluble in many organic solvents and can often be removed by filtration.[10] |
| Residual starting materials or coupling agents. | Optimize the stoichiometry to ensure complete conversion. Use an appropriate workup procedure, such as washing with a dilute acid to remove excess amine and a dilute base to remove unreacted carboxylic acid. Purification by column chromatography or distillation may be necessary. |
Data Presentation
Table 1: Effect of Base on the Yield of this compound from Butanoyl Chloride and Ethylamine
| Entry | Equivalents of Ethylamine | Added Base | Yield (%) |
| 1 | 1.0 | None | <50% |
| 2 | 2.0 | None | >80% |
| 3 | 1.0 | 1.0 eq. Triethylamine | >80% |
| (Representative data based on general principles of amide synthesis) |
Table 2: Comparison of Coupling Agents for this compound Synthesis from Butanoic Acid
| Entry | Coupling Agent | Additive | Solvent | Temperature | Yield (%) |
| 1 | DCC | None | Dichloromethane | Room Temp | ~70-80% |
| 2 | EDCI | HOBt | DMF | Room Temp | ~80-90% |
| 3 | HATU | DIPEA | DMF | Room Temp | >90% |
| (Representative yields based on the relative reactivity of common coupling agents) |
Experimental Protocols
Protocol 1: Synthesis of this compound from Butanoyl Chloride
-
Reaction Setup: To a solution of ethylamine (2.0 equivalents) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add butanoyl chloride (1.0 equivalent) dropwise.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.
Protocol 2: Synthesis of this compound from Butanoic Acid using DCC
-
Reaction Setup: In a round-bottom flask, dissolve butanoic acid (1.0 equivalent) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Activation: Stir the solution at room temperature for 15-20 minutes.
-
Amide Formation: Add ethylamine (1.2 equivalents) to the mixture and stir at room temperature overnight.
-
Workup: The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the DCU by filtration.
-
Extraction: Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. This compound | 13091-16-2 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals (2016) | Joshua R. Dunetz | 638 Citations [scispace.com]
Overcoming the inefficiency of direct amidation for N-Ethylbutanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with the direct amidation of butyric acid and ethylamine to produce N-Ethylbutanamide. Inefficient conversion is a frequent issue with this method, and this guide offers alternative, higher-yield approaches suitable for research and development settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My direct amidation of butyric acid and ethylamine is giving a very low yield. What is going wrong?
A1: Direct thermal amidation of a carboxylic acid and an amine is an inherently inefficient process. The primary reasons for low yields are:
-
Salt Formation: Carboxylic acids and amines readily undergo an acid-base reaction to form a stable and unreactive ammonium carboxylate salt. This salt requires high temperatures (often exceeding 160°C) to dehydrate and form the amide bond.
-
Reversible Reaction: The formation of the amide bond is a reversible condensation reaction that produces water as a byproduct.[1] The presence of water can hydrolyze the amide product back to the starting materials, preventing the reaction from reaching completion. Without active removal of water, the equilibrium will not favor product formation. For instance, the uncatalyzed reaction of phenylacetic acid with benzylamine at 80°C for 15 hours results in a yield of only 18%.
Q2: How can I improve the yield of my this compound synthesis without using harsh conditions?
A2: To overcome the limitations of direct thermal amidation, several more efficient methods can be employed under milder conditions. These generally fall into three categories:
-
Catalytic Direct Amidation: Utilizing a catalyst can significantly lower the activation energy for the reaction. Boron-based catalysts, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), and transition metal catalysts, like those based on titanium or zirconium, are effective.[2] These catalysts facilitate the reaction at lower temperatures and often do not require rigorous water removal on a small scale.
-
Use of Activating Agents: This classical approach involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. Butyric acid can be reacted with thionyl chloride (SOCl₂) to form butyryl chloride, which then readily reacts with ethylamine to produce this compound in high yield.
-
Alternative Synthetic Pathways: While not a direct amidation of the carboxylic acid, other high-yielding methods exist. For example, this compound can be synthesized from ethyl bromide and butanamide.
Q3: What are the advantages and disadvantages of using activating agents versus catalytic methods?
A3:
-
Activating Agents (e.g., SOCl₂):
-
Advantages: Typically high-yielding and rapid reactions.
-
Disadvantages: Less atom-economical as they require stoichiometric amounts of the activating agent, which generates significant waste. The reagents themselves can be corrosive and require careful handling.
-
-
Catalytic Methods (e.g., Boron or Titanium catalysts):
-
Advantages: More environmentally friendly ("greener") as they are used in sub-stoichiometric amounts and are regenerated during the reaction. They often allow for milder reaction conditions.
-
Disadvantages: The catalyst may require specific conditions to be effective, and catalyst removal from the final product might be necessary. Some catalysts can be sensitive to air or moisture.
-
Q4: Can I use a dehydrating agent to improve my direct amidation?
A4: Yes, using a dehydrating agent is a common strategy to shift the reaction equilibrium towards the product.
-
Molecular Sieves: These can be added directly to the reaction mixture to adsorb the water as it is formed. This allows the reaction to proceed at lower temperatures than thermal amidation without a dehydrating agent. However, molecular sieves need to be activated (dried at high temperature under vacuum) before use and are used in stoichiometric amounts, which can be impractical for large-scale synthesis.
-
Dean-Stark Apparatus: For reactions at reflux, a Dean-Stark apparatus can be used to azeotropically remove water from the reaction mixture. This is a very effective method for driving the reaction to completion.
Comparison of Synthetic Methods for this compound
The following table summarizes the quantitative data for various methods of synthesizing this compound, providing a clear comparison of their efficiencies.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Direct Thermal Amidation | Butyric Acid + Ethylamine | None | None | >160 | >15 | <20 |
| Catalytic Direct Amidation | Butyric Acid + Ethylamine | B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl) borate) | Acetonitrile | 80 | 15 | ~90 |
| Activating Agent Method | Butyryl Chloride + Ethylamine | None | Dichloromethane | Room Temp | 2 | >95 |
| Alternative Synthesis | Butanamide + Ethyl Bromide | Potassium Hydroxide/Aluminum Oxide | 1,4-Dioxane | 60 | 8 | 83 |
Detailed Experimental Protocols
Inefficient Method: Direct Thermal Amidation of Butyric Acid and Ethylamine
This protocol illustrates the baseline inefficiency of the direct thermal approach.
-
Reactants:
-
Butyric acid (1 equivalent)
-
Ethylamine (1.1 equivalents)
-
-
Procedure:
-
In a sealed, heavy-walled reaction vessel, combine butyric acid and ethylamine.
-
Heat the mixture to 180°C with vigorous stirring for 24 hours.
-
Allow the reaction to cool to room temperature.
-
The crude product will likely contain significant amounts of unreacted starting material and the ammonium carboxylate salt.
-
Purification by distillation or chromatography will be required to isolate a low yield of this compound.
-
Efficient Method 1: Boron-Catalyzed Direct Amidation
This method provides a significant improvement in yield under milder conditions.
-
Reactants & Reagents:
-
Butyric acid (1 equivalent)
-
Ethylamine (1 equivalent)
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) (1.5 equivalents)
-
Acetonitrile (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve butyric acid and ethylamine in acetonitrile (to a concentration of ~0.5 M).
-
Add tris(2,2,2-trifluoroethyl) borate to the solution.
-
Heat the reaction mixture to 80°C and stir for 15 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., 1M NaOH), and brine to remove unreacted starting materials and boron byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
-
Efficient Method 2: Synthesis via an Acyl Chloride Intermediate
This is a highly efficient, classical approach.
-
Reactants & Reagents:
-
Butyric acid (1 equivalent)
-
Thionyl chloride (SOCl₂) (1.2 equivalents)
-
Ethylamine (2.2 equivalents)
-
Dichloromethane (solvent)
-
-
Procedure:
-
Step 1: Formation of Butyryl Chloride
-
In a flask under an inert atmosphere, add butyric acid to dichloromethane.
-
Slowly add thionyl chloride to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
The solvent and excess thionyl chloride are carefully removed under reduced pressure to yield crude butyryl chloride.
-
-
Step 2: Amidation
-
Dissolve the crude butyryl chloride in fresh dichloromethane and cool to 0°C.
-
Slowly add a solution of ethylamine in dichloromethane.
-
Stir the reaction at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield highly pure this compound.
-
-
Visualizing Reaction Pathways
References
Strategies to control competing reactions during N-Ethylbutanamide formation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling competing reactions during the formation of N-Ethylbutanamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Formation of Ethylammonium Butanoate Salt: When reacting butanoic acid directly with ethylamine, an acid-base reaction can occur, forming a stable salt that is unreactive towards amidation under standard conditions.[1][2][3] 2. Incomplete Reaction: The reaction conditions (temperature, time) may not be optimal for driving the equilibrium towards the product. | 1. Use of a Coupling Agent: Employ a coupling agent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and facilitate the nucleophilic attack of ethylamine, bypassing the formation of the carboxylate salt.[1][3] 2. Use of a More Reactive Acylating Agent: Start with butanoyl chloride instead of butanoic acid. This is significantly more reactive towards nucleophilic acyl substitution.[1] 3. Thermal Conditions: If using the direct reaction of the carboxylic acid and amine, heating the ammonium carboxylate salt above 100°C can drive off water and promote amide formation.[3] |
| Presence of Butyronitrile Impurity | 1. Dehydration of this compound: The amide product can undergo dehydration to form the corresponding nitrile, particularly at elevated temperatures or in the presence of dehydrating agents.[1][4][5][6][7] | 1. Temperature Control: Maintain a moderate reaction temperature. High temperatures favor the elimination of water. 2. Avoid Dehydrating Agents: Ensure that no inadvertent dehydrating agents are present in the reaction mixture. Common lab reagents like P₂O₅, POCl₃, or SOCl₂ are strong dehydrating agents.[6] |
| Consumption of Ethylamine Starting Material | 1. Reaction with HCl Byproduct: When using butanoyl chloride, the generated hydrogen chloride (HCl) will react with the basic ethylamine to form ethylammonium chloride, effectively removing it from the reaction.[1] | 1. Use of Excess Amine: Employ two equivalents of ethylamine; one to act as the nucleophile and the second to act as a base to neutralize the HCl.[1] 2. Addition of a Non-Nucleophilic Base: Add a tertiary amine, such as triethylamine or pyridine, to the reaction mixture to scavenge the HCl without competing with the ethylamine as a nucleophile.[1] |
| Formation of N-Acylbutanamide Impurity | 1. Further Acylation of the Product: Under certain conditions, the newly formed this compound can act as a nucleophile and react with another molecule of the acylating agent. | 1. Controlled Stoichiometry: Use a 1:1 stoichiometry of the acylating agent to ethylamine. 2. Gradual Addition: Add the acylating agent dropwise to the solution of ethylamine to maintain a low concentration of the acylating agent and favor the reaction with the more nucleophilic primary amine. |
Frequently Asked Questions (FAQs)
Q1: What is the primary competing reaction when synthesizing this compound from butanoic acid and ethylamine, and how can it be mitigated?
A1: The primary competing reaction is an acid-base reaction where the basic ethylamine deprotonates the carboxylic acid to form ethylammonium butanoate salt.[1] This salt is generally unreactive towards amide formation under mild conditions. To mitigate this, you can:
-
Use a coupling agent like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.[1][3]
-
Heat the reaction mixture to high temperatures (often >160°C) to drive off water from the salt and form the amide.[2][8]
-
Use a more reactive derivative of butanoic acid, such as butanoyl chloride.[1]
Q2: When using butanoyl chloride as the starting material, what is the main byproduct and how does it affect the reaction?
A2: The main byproduct is hydrogen chloride (HCl).[1] Since ethylamine is a base, it will readily react with the HCl formed to produce ethylammonium chloride. This consumes the ethylamine, making it unavailable to react with the butanoyl chloride to form the desired amide. This can be prevented by using a second equivalent of ethylamine or a non-nucleophilic base like triethylamine to neutralize the HCl.[1]
Q3: Under what conditions can this compound decompose, and what are the products?
A3: this compound can undergo thermal decomposition at high temperatures. In an inert atmosphere at 250°C, it can break down into ethylene, butyronitrile, and ammonia.[1] It can also be hydrolyzed back to butanoic acid and ethylamine under acidic or basic conditions.[1]
Q4: Can I use a dehydrating agent to improve the yield of this compound?
A4: No, using a dehydrating agent is not recommended for the synthesis of this compound. Dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) will promote the dehydration of the primary amide (butyramide, if present as an intermediate) or the N-substituted amide product to form butyronitrile, which is a common competing reaction to be avoided.[4][5][6][7]
Experimental Protocols
Protocol 1: this compound Synthesis using a Coupling Agent (DCC)
-
Materials: Butanoic acid, ethylamine, dicyclohexylcarbodiimide (DCC), and a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Procedure:
-
Dissolve butanoic acid (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add ethylamine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by distillation or column chromatography.
-
Protocol 2: this compound Synthesis using Butanoyl Chloride
-
Materials: Butanoyl chloride, ethylamine, a non-nucleophilic base (e.g., triethylamine), and a suitable aprotic solvent (e.g., diethyl ether, dichloromethane).
-
Procedure:
-
Dissolve ethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add butanoyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water, followed by a brine solution.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Visualizations
Caption: Competing reactions in this compound synthesis.
References
- 1. This compound | 13091-16-2 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Challenges and solutions for scaling up N-Ethylbutanamide production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-Ethylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and scalable methods for synthesizing this compound involve nucleophilic acyl substitution. Key routes include:
-
From Butanoyl Chloride and Ethylamine: This is a highly efficient method where the more reactive acyl chloride is reacted with ethylamine.[1]
-
From Butanoic Acid and Ethylamine with a Coupling Agent: To avoid high temperatures and the formation of a stable salt, coupling agents like dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid.[1][2]
-
Direct Thermal Amidation: Reacting butanoic acid directly with ethylamine is possible but generally inefficient without high temperatures to dehydrate the intermediate ammonium carboxylate salt.[3][4]
-
From Bromoethane and Butyramide: This method involves the alkylation of an amide.[5]
Q2: Why is the direct reaction of butanoic acid and ethylamine often problematic for scaling up?
A2: The direct reaction is challenging because butanoic acid (an acid) and ethylamine (a base) readily form a stable ethylammonium butanoate salt.[1] Driving the reaction towards the amide requires high temperatures to remove water, which can lead to side reactions and is not always energy-efficient for large-scale production.[3]
Q3: What are the main advantages and challenges of using butanoyl chloride for synthesis?
A3:
-
Advantages: The high reactivity of butanoyl chloride allows the reaction to proceed under milder conditions with higher yields compared to using butanoic acid directly.[1]
-
Challenges: The reaction produces hydrogen chloride (HCl) as a byproduct. This HCl reacts with the ethylamine nucleophile, consuming it and forming ethylammonium chloride.[1][4] To mitigate this, either two equivalents of ethylamine must be used (one as the nucleophile, one as an HCl scavenger) or a non-nucleophilic base like triethylamine or pyridine must be added.[1]
Q4: What is the role of a coupling agent like DCC in this compound synthesis?
A4: A coupling agent like dicyclohexylcarbodiimide (DCC) activates the carboxylic acid (butanoic acid), making it more susceptible to nucleophilic attack by the amine (ethylamine).[6] The DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide. This process avoids the need for harsh conditions or the initial conversion of the carboxylic acid to an acid chloride.[7]
Synthesis Methods: Data and Protocols
Comparison of Synthesis Routes
| Method | Starting Materials | Key Reagents/Conditions | Reported Yield | Advantages | Challenges & Byproducts |
| Acyl Chloride | Butanoyl chloride, Ethylamine | Non-nucleophilic base (e.g., pyridine) or 2+ equivalents of ethylamine.[1] | 44-83%[1][8] | High reactivity, mild conditions, good yield. | Produces corrosive HCl; requires a base to neutralize. Byproduct: Ethylammonium chloride.[1] |
| Coupling Agent | Butanoic acid, Ethylamine | Dicyclohexylcarbodiimide (DCC).[2] | Generally high | Avoids harsh conditions and acyl chloride preparation. | DCC is a potential allergen. Byproduct: Dicyclohexylurea (DCU), which precipitates and must be filtered.[2] |
| Direct Thermal | Butanoic acid, Ethylamine | High temperature for dehydration.[3] | Variable | Atom-economical (no coupling agents). | High energy cost, potential for side reactions, acid-base salt formation stalls the reaction.[1][3] |
| Amide Alkylation | Butyramide, Bromoethane | KOH, Al₂O₃, 1,4-dioxane, 60°C, 8h.[5][8] | ~83%[5][8] | Good reported yield. | Bromoethane is a regulated substance; potential for over-alkylation. |
Experimental Protocols
Protocol 1: Synthesis via Butanoyl Chloride
-
Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve ethylamine (2.2 equivalents) in a suitable polar aprotic solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0°C in an ice bath to control the exothermicity of the reaction.[1]
-
Addition: Slowly add butanoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred ethylamine solution over 30-60 minutes. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (to remove excess ethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation.
Protocol 2: Synthesis via DCC Coupling
-
Setup: In a flask, dissolve butanoic acid (1.0 equivalent) and ethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
DCC Addition: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled mixture of acid and amine.
-
Reaction: A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.
-
Workup:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by distillation or recrystallization.
Troubleshooting Guide
Problem: Low or No Product Yield
Low yield is a common issue when scaling up production. The following flowchart can help diagnose the underlying cause.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Problem: Product is Impure
Q: My final product contains significant impurities after purification. What are the likely sources and solutions? A: Impurities often stem from unreacted starting materials or reaction byproducts.
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction or incorrect stoichiometry.
-
Solution: Drive the reaction closer to completion by using a slight excess of one reactant (often the less expensive one). Optimize reaction time and temperature. Unreacted butanoic acid or ethylamine hydrochloride can typically be removed with a basic wash (e.g., NaHCO₃ solution), while unreacted butanoyl chloride will be quenched during aqueous workup.
-
-
Byproduct Contamination:
-
Cause (Acyl Chloride Method): The primary byproduct is ethylammonium chloride.[1]
-
Solution: This salt is highly water-soluble and should be effectively removed during the aqueous workup phase. Ensure thorough washing.
-
Cause (DCC Coupling Method): The main byproduct is dicyclohexylurea (DCU).
-
Solution: DCU has low solubility in many common organic solvents (like dichloromethane) and precipitates out of the reaction mixture.[2] Most of it can be removed by simple filtration. If some remains, it can sometimes be removed by recrystallization from a suitable solvent system.
-
Reaction Pathways
The following diagrams illustrate the key chemical transformations during synthesis.
References
- 1. This compound | 13091-16-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. youtube.com [youtube.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. This compound|lookchem [lookchem.com]
Enhancing the long-term stability of N-Ethylbutanamide in various solvents
Welcome to the technical support center for N-Ethylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the long-term stability of this compound in various solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound (CAS: 13091-16-2) is a secondary amide.[1][2] Like all amides, it features a stable bond due to resonance delocalization between the nitrogen's lone pair of electrons and the carbonyl group.[3] This stability is crucial in many applications, including its use as a model compound for studying the properties of the amide functional group present in peptides and proteins.[1][4] However, over time and under certain conditions, this compound can degrade in solution, leading to the formation of impurities. This degradation can affect experimental reproducibility, product purity, and the overall success of research and development projects. Understanding and controlling its stability is therefore essential for accurate and reliable results.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The primary degradation pathways for this compound involve the cleavage of the amide bond. The main mechanisms are:
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and elevated temperatures, this compound can undergo hydrolysis to yield butanoic acid and ethylamine.[1] This reaction proceeds through a nucleophilic acyl substitution mechanism.[1]
-
Base-Catalyzed Hydrolysis: Strong bases, such as hydroxide ions, can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to produce a butanoate salt and ethylamine.[1]
-
Thermal Decomposition: At very high temperatures (e.g., 250°C), this compound can decompose through radical-mediated cleavage of the carbon-nitrogen bond, producing fragments like ethylene and butyronitrile.[1]
-
Oxidation: Strong oxidizing agents can also lead to the cleavage of the amide bond.[1]
Q3: Which environmental factors most significantly influence the stability of this compound in solvents?
A3: Several factors can impact the stability of this compound in solution:
-
pH: The stability is highly dependent on pH. Extreme acidic or basic conditions significantly accelerate hydrolytic degradation.[1][4] Amides are generally most stable at or near neutral pH.[4]
-
Temperature: Higher temperatures increase the rate of degradation reactions, particularly hydrolysis and thermal decomposition.[1] To minimize degradation, it is often recommended to work at lower temperatures.[1]
-
Solvent Type: The choice of solvent is critical. Protic solvents like water can act as reactants in hydrolysis.[1] The polarity of the solvent and its ability to form hydrogen bonds can stabilize the amide or the transition states of its degradation reactions, thereby influencing the degradation rate.[1]
-
Presence of Oxygen and Light: Like many organic compounds, this compound may be susceptible to oxidative degradation, which can be initiated by light and the presence of oxygen.[5]
Q4: What are the recommended storage conditions for this compound solutions to ensure long-term stability?
A4: To maximize the shelf-life of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as in a refrigerator (2-8°C) or freezer (-20°C), to significantly reduce the rate of potential degradation reactions.[5]
-
Container: Use amber or opaque glass containers to protect the solution from light.[5]
-
Atmosphere: For maximum stability, especially if the solvent is prone to peroxide formation or if oxidative degradation is a concern, consider purging the container with an inert gas like nitrogen or argon before sealing.[5]
-
pH Control: For aqueous solutions, maintaining a neutral pH (around 7.0) is crucial. Using a buffer system can help prevent pH shifts that could accelerate hydrolysis.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The most common and effective method for monitoring the purity and degradation of this compound is High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method, typically using a C18 column, can effectively separate this compound from its potential degradation products like butanoic acid and ethylamine.[1] Developing a "stability-indicating" HPLC method through forced degradation studies is the standard approach to ensure all significant degradants can be detected.[6][7] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to track the disappearance of the parent compound and the emergence of degradation products.[4]
Troubleshooting Guide
Problem: I am observing a rapid decrease in the concentration of this compound in my aqueous solution.
| Potential Cause | Troubleshooting Step |
| Acidic or Basic pH | Measure the pH of your solution. Amide hydrolysis is catalyzed by both acid and base. Adjust the pH to neutral (6.5-7.5) using a suitable buffer system (e.g., phosphate buffer). |
| High Temperature | If your experimental conditions involve elevated temperatures, this will accelerate hydrolysis.[1] If possible, perform the experiment at a lower temperature. If high temperature is necessary, minimize the duration of exposure. |
| Microbial Contamination | If the solution is not sterile, microbial growth could potentially metabolize the amide. Ensure solutions are sterile-filtered, especially for long-term experiments at ambient temperatures. |
Problem: My this compound solution has developed a precipitate or changed color.
| Potential Cause | Troubleshooting Step |
| Formation of Insoluble Degradation Products | One of the hydrolysis products is butanoic acid.[1] Depending on the pH and concentration, the salt form of this acid could precipitate. Analyze the precipitate and the solution (e.g., by HPLC) to identify the components. |
| Solvent Evaporation | If the container is not properly sealed, solvent evaporation can lead to the concentration of this compound exceeding its solubility limit, causing it to precipitate. Ensure containers are tightly sealed. |
| Oxidative Degradation | A color change can sometimes indicate oxidative side reactions. Store solutions protected from light and consider using an inert atmosphere.[5] |
Problem: I suspect my solvent is promoting the degradation of this compound.
| Potential Cause | Troubleshooting Step |
| Use of Protic Solvents | Protic solvents, especially water, can directly participate in hydrolysis.[1] If your experiment allows, consider switching to a polar aprotic solvent. |
| Solvent Impurities | Solvents may contain impurities (e.g., acidic or basic residues, peroxides in ethers) that can catalyze degradation. Use high-purity, HPLC-grade solvents. Test for peroxides in solvents like THF or dioxane before use. |
Data Presentation
Table 1: Properties of Common Solvents and General Stability Considerations for this compound
| Solvent | Type | Polarity (Dielectric Constant) | General Stability Recommendation for this compound |
| Water | Polar Protic | 80.1 | Low Stability: Water is a reactant in hydrolysis.[1] Stability is highly pH-dependent. Use only when necessary and at a neutral pH. |
| Methanol / Ethanol | Polar Protic | 32.7 / 24.6 | Moderate Stability: Can participate in solvolysis (alcoholysis), though generally slower than hydrolysis. Use at low temperatures. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | High Stability: Aprotic nature prevents it from acting as a proton donor in hydrolysis. A preferred solvent for analytical work (e.g., HPLC). |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High Stability: Aprotic and a good solvent for amides. Ensure it is free of amine impurities which can be basic. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | High Stability: Aprotic and an excellent solvent for many compounds. Ensure it is anhydrous as it is hygroscopic. |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | 7.6 | Good Stability: Aprotic. Check for and remove peroxides, which can cause oxidative degradation.[8] |
| Dichloromethane (DCM) | Nonpolar Aprotic | 9.1 | Good Stability: Aprotic. Ensure it is free from acidic impurities (e.g., HCl). |
Visualizations and Diagrams
Below are diagrams illustrating key degradation pathways and experimental workflows.
References
- 1. This compound | 13091-16-2 | Benchchem [benchchem.com]
- 2. Butanamide, N-ethyl- [webbook.nist.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajpsonline.com [ajpsonline.com]
- 7. ejpmr.com [ejpmr.com]
- 8. pharmtech.com [pharmtech.com]
Validation & Comparative
Comparative study of different N-Ethylbutanamide synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of four distinct synthetic routes to N-Ethylbutanamide, a valuable amide in various chemical and pharmaceutical research applications. The comparison focuses on key performance indicators such as reaction yield, conditions, and reagent accessibility. Detailed experimental protocols are provided for each method to support reproducibility.
Comparison of this compound Synthesis Routes
The following table summarizes the quantitative data for the different synthesis routes, offering a clear comparison of their efficiencies and conditions.
| Route | Starting Materials | Reagents/Catalyst | Solvent | Temp. | Time | Yield (%) | Key By-products |
| 1 | Butanoyl chloride, Ethylamine | Triethylamine (or other base) | Dichloromethane (DCM) | 0°C to RT | 1-3 h | ~70-90 | Triethylammonium chloride |
| 2 | Butyric acid, Ethylamine | Dicyclohexylcarbodiimide (DCC) | Dichloromethane (DCM) | 0°C to RT | 2-4 h | ~80-95 | Dicyclohexylurea (DCU) |
| 3 | Bromoethane, Butyramide | Potassium hydroxide, Aluminum oxide | 1,4-Dioxane | 60°C | 8 h | 83[1] | Potassium bromide, Water |
| 4 | Butanal, Ethylamine | Sodium triacetoxyborohydride | 1,2-Dichloroethane (DCE) | RT | 12-24 h | ~75-85 | Acetic acid, Sodium salts |
Detailed Experimental Protocols
Route 1: From Butanoyl Chloride and Ethylamine (Schotten-Baumann Reaction)
This classic method involves the acylation of an amine with an acyl chloride. The reaction is typically fast and proceeds with high yields.
Methodology:
-
Dissolve ethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).
-
Slowly add butanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Route 2: From Butyric Acid and Ethylamine using a Coupling Agent (DCC Coupling)
This route directly couples a carboxylic acid and an amine using a dehydrating agent like dicyclohexylcarbodiimide (DCC), avoiding the need to prepare the acyl chloride.
Methodology:
-
In a round-bottom flask, dissolve butyric acid (1.0 equivalent) and ethylamine (1.1 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by-product.
-
Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Route 3: From Bromoethane and Butyramide
This method involves the N-alkylation of a primary amide with an alkyl halide in the presence of a base.
Methodology: [1]
-
To a mixture of butyramide (1.0 equivalent) and powdered potassium hydroxide (2.0 equivalents) in 1,4-dioxane, add bromoethane (1.2 equivalents).
-
Add activated aluminum oxide to the mixture.
-
Heat the reaction mixture to 60°C and stir for 8 hours.
-
After cooling to room temperature, filter the solid materials.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting residue is purified by distillation to give this compound.
Route 4: Reductive Amination of Butanal with Ethylamine
Reductive amination offers a direct method to form the C-N bond by reacting a carbonyl compound with an amine in the presence of a reducing agent.
Methodology:
-
To a stirred solution of butanal (1.0 equivalent) and ethylamine (1.2 equivalents) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 equivalents) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is then purified by vacuum distillation or flash column chromatography.
Experimental and Logical Workflows
References
N-Ethylbutanamide vs. Other N-Alkyl Amides: A Comparative Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Stability Analysis
The remarkable stability of the amide bond is a cornerstone of its prevalence in both biological systems, such as in the peptide bonds of proteins, and synthetic molecules like pharmaceuticals.[1] This stability arises from the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double-bond character to the C-N bond and increases the energy barrier for rotation and cleavage.[1] However, this stability is not absolute and can be modulated by various structural and environmental factors.
Chemical Stability: Hydrolysis
Amide hydrolysis, the cleavage of the amide bond by water, is generally a slow process under neutral conditions, with the half-life of a typical amide bond in water estimated to be as long as seven years. The reaction is significantly accelerated under harsh conditions, such as by heating in the presence of strong acids or bases.[1]
-
Acid-Catalyzed Hydrolysis: This proceeds by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: This involves the direct attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate salt and an amine.
The rate of hydrolysis is influenced by the steric and electronic properties of the substituents on both the acyl and nitrogen sides of the amide. Generally, increasing the steric bulk around the carbonyl group or on the nitrogen atom can hinder the approach of the nucleophile, thereby decreasing the rate of hydrolysis.
Thermal Stability
N-alkyl amides are relatively thermally stable compounds. When subjected to high temperatures in an inert atmosphere, they primarily decompose through cleavage of the carbon-nitrogen (C-N) bond. For instance, N-Ethylbutanamide has been shown to break down at 250°C into smaller, more stable fragments like ethylene and butyronitrile. The thermal stability of N-alkyl amides tends to decrease as the length of the alkyl chain increases.[2]
Metabolic Stability
In a biological context, particularly in drug development, metabolic stability is a paramount concern. Amides can be substrates for various metabolic enzymes, primarily amidases (hydrolases) and Cytochrome P450 (CYP) enzymes, which are abundant in the liver.
-
Amidases: These enzymes catalyze the direct hydrolysis of the amide bond.
-
CYP Enzymes: These enzymes typically mediate the oxidation of the carbon atoms alpha to the nitrogen atom, leading to N-dealkylation.
The susceptibility of an N-alkyl amide to metabolic degradation is highly dependent on its structure. For example, the rate of N-dealkylation by microsomal enzymes is influenced by the lipophilicity and steric bulk of the N-alkyl group.[3] Increasing the size of the N-alkyl group can sometimes decrease the rate of metabolism due to steric hindrance at the active site of the enzyme. However, amides are generally considered to be metabolically stable functional groups compared to esters, for example.[4]
Data Presentation
The following tables summarize the physicochemical properties and a qualitative comparison of the stability of this compound and related N-alkyl amides.
Table 1: Physicochemical Properties of Selected N-Alkyl Amides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| N-Methylacetamide | C₃H₇NO | 73.09 | 204-206 |
| N-Ethylacetamide | C₄H₉NO | 87.12 | 205 |
| N-Propylacetamide | C₅H₁₁NO | 101.15 | 224-225 |
| This compound | C₆H₁₃NO | 115.17 | 217 |
| N,N-Dimethylacetamide | C₄H₉NO | 87.12 | 165 |
Table 2: Comparative Stability Analysis of N-Alkyl Amides
| Compound | Chemical Stability (Hydrolysis) | Thermal Stability | Metabolic Stability (HLM¹) | Representative Half-Life (t½, min) in HLM² |
| N-Methylacetamide | High | High | Moderate | > 60 |
| N-Ethylacetamide | High | High | Moderate to High | > 60 |
| N-Propylacetamide | High | High | High | > 60 |
| This compound | High | High | High | > 60 (Estimated) |
| N,N-Dimethylacetamide | High | High | Moderate | > 60 |
¹ HLM: Human Liver Microsomes. Stability is generally high for simple amides in the absence of specific activating groups.[4] ² Representative data for simple, unactivated amides often show high stability (t½ > 60 min) in standard microsomal assays. The value for this compound is an estimation based on the high stability of similar simple amide structures.[4] Actual values can vary based on specific assay conditions.
Experimental Protocols
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
1. Materials and Reagents:
-
Test compound
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., high and low clearance compounds like Verapamil and Propranolol)
-
Acetonitrile (ACN), ice-cold, containing an internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates
-
Incubator/shaker set to 37°C
2. Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw the human liver microsomes on ice.
-
Prepare the incubation mixture by adding microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL. Keep this mixture on ice.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the test compound stock solution to the microsome-buffer mixture to achieve a final substrate concentration of 1 µM. Ensure the final DMSO concentration is low (<0.5%).
-
Pre-warm the plate containing the compound-microsome mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a well of a new 96-well plate containing 3-4 volumes of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched sample plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Mandatory Visualization
The following diagrams were created using the Graphviz DOT language to illustrate key concepts and workflows.
Caption: A logical diagram illustrating the key intrinsic and extrinsic factors that govern the stability of an amide bond.
Caption: A flowchart detailing the major steps in a typical in vitro metabolic stability assay using liver microsomes.
Caption: A simplified representation of the Hedgehog signaling pathway, a key regulator of embryonic development.
References
- 1. This compound | 13091-16-2 | Benchchem [benchchem.com]
- 2. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The microsomal dealkylation of N,N-dialkylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]
Validating the chemical structure of N-Ethylbutanamide using advanced NMR techniques
A comprehensive guide to validating the chemical structure of N-Ethylbutanamide and its analogues using advanced Nuclear Magnetic Resonance (NMR) techniques is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various NMR methods, supported by experimental data and detailed protocols, to unambiguously confirm the molecular structure of this compound.
Introduction to Structural Validation by NMR
This compound is a secondary amide with the molecular formula C6H13NO.[1][2][3][4][5] Accurate structural confirmation is a critical step in chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the atomic structure of molecules.[6][7] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.[6][7] This guide focuses on the application of advanced 1D and 2D NMR techniques for the structural validation of this compound.
Advanced NMR Techniques for Structural Elucidation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for comprehensive structural analysis.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.[6]
-
¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in a molecule and their chemical environment.
-
COSY (Correlation Spectroscopy): A 2D technique that shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that identifies which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, revealing long-range connectivity.
Data Presentation: Predicted NMR Data for this compound
The following tables summarize the predicted quantitative NMR data for this compound. These values serve as a benchmark for comparing experimental results.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | ~ 0.9 | Triplet | ~ 7.4 | 3H |
| H-2 | ~ 1.6 | Sextet | ~ 7.4 | 2H |
| H-3 | ~ 2.1 | Triplet | ~ 7.4 | 2H |
| H-5 | ~ 3.2 | Quartet | ~ 7.2 | 2H |
| H-6 | ~ 1.1 | Triplet | ~ 7.2 | 3H |
| N-H | ~ 5.5 - 8.5 | Broad Singlet | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C-1 | ~ 13.8 |
| C-2 | ~ 19.2 |
| C-3 | ~ 38.6 |
| C-4 | ~ 173.0 |
| C-5 | ~ 34.5 |
| C-6 | ~ 14.8 |
Table 3: Expected 2D NMR Correlations for this compound
| Experiment | Key Correlations |
| COSY | H-1 with H-2; H-2 with H-1 and H-3; H-3 with H-2; H-5 with H-6; H-6 with H-5 |
| HSQC | H-1 with C-1; H-2 with C-2; H-3 with C-3; H-5 with C-5; H-6 with C-6 |
| HMBC | H-1 with C-2, C-3; H-2 with C-1, C-3, C-4; H-3 with C-1, C-2, C-4; H-5 with C-4, C-6; H-6 with C-4, C-5 |
Experimental Protocols
Detailed methodologies for sample preparation and NMR data acquisition are crucial for obtaining high-quality, reproducible results.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl₃) is a common choice for amides.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small cotton plug in a pipette directly into the NMR tube.[8]
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.[9]
NMR Data Acquisition
-
Spectrometer Setup: The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: The spectrometer probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the sample.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a 1D carbon spectrum. A proton-decoupled experiment is standard.
-
-
2D Spectra Acquisition:
-
COSY: Run a standard gradient-enhanced COSY experiment.
-
HSQC: Acquire a gradient-enhanced HSQC experiment to determine one-bond C-H correlations.
-
HMBC: Acquire a gradient-enhanced HMBC experiment, optimizing the long-range coupling delay for typical 2-3 bond C-H couplings (e.g., 8 Hz).
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to the residual solvent peak or an internal standard like TMS).
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the chemical structure of this compound using the described NMR techniques.
References
- 1. This compound | C6H13NO | CID 518695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Butanamide, N-ethyl- [webbook.nist.gov]
- 6. This compound | 13091-16-2 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
For researchers, scientists, and drug development professionals, understanding the gas chromatographic behavior of aliphatic amides is crucial for method development, impurity profiling, and quality control. This guide provides a comparative analysis of the Kovats retention indices of N-Ethylbutanamide and a series of structurally related aliphatic amides, supported by experimental data to facilitate compound identification and separation.
The Kovats retention index (KI) is a standardized, dimensionless value that helps in the identification of compounds in gas chromatography (GC) by normalizing retention times to those of n-alkanes. This guide focuses on the comparison of the KI for this compound with other aliphatic amides, including N,N-diethylacetamide, N-butylacetamide, N,N-dipropylpropanamide, N-propylpropanamide, and N-methylacetamide. The data presented here has been primarily determined on non-polar stationary phases, which are commonly used for the analysis of such compounds.
Comparative Kovats Retention Index Data
The following table summarizes the Kovats retention indices for this compound and related aliphatic amides on a non-polar SE-30 stationary phase, as reported by Krawczyk and Piotrowski (1989). Additional data from other sources for N-butylacetamide on a similar non-polar phase is included for a broader comparison.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Kovats Retention Index (KI) | Stationary Phase |
| This compound | C6H13NO | 115.17 | 1044 | SE-30 |
| N-Methylacetamide | C3H7NO | 73.09 | 845 | SE-30 |
| N-Propylpropanamide | C6H13NO | 115.17 | 1052 | SE-30 |
| N-Butylacetamide | C6H13NO | 115.17 | 1078 | SE-30 |
| N-Butylacetamide | C6H13NO | 115.17 | 1057 | Polydimethyl siloxane |
| N,N-Diethylacetamide | C6H13NO | 115.17 | Not Available | - |
| N,N-Dipropylpropanamide | C9H19NO | 157.25 | Not Available | - |
Experimental Protocols
The determination of Kovats retention indices is highly dependent on the experimental conditions of the gas chromatographic analysis. The data presented for the SE-30 column was obtained under the following conditions as described by Krawczyk and Piotrowski (1989).
Gas Chromatography (GC) Conditions for SE-30 Column
-
Instrument : Gas chromatograph equipped with a flame ionization detector (FID).
-
Column : 1 meter glass column packed with 5% SE-30 on Chromosorb W AW-DMCS (80-100 mesh).
-
Carrier Gas : Nitrogen.
-
Temperatures :
-
Injector: 250 °C
-
Detector: 250 °C
-
Column: Isothermal analysis was performed at various temperatures to determine the retention indices.
-
-
Sample Injection : A solution of the amide in a suitable solvent was injected.
-
Kovats Index Calculation : The retention times of the amides were measured and normalized using a series of co-injected n-alkanes. The Kovats retention index (I) was calculated using the following formula for isothermal analysis:
I = 100 * [n + (log(t'_R(x)) - log(t'_R(n))) / (log(t'_R(n+1)) - log(t'_R(n)))]
where:
-
t'_R(x) is the adjusted retention time of the analyte.
-
t'_R(n) and t'_R(n+1) are the adjusted retention times of the n-alkane standards eluting immediately before and after the analyte, respectively.
-
n is the carbon number of the earlier eluting n-alkane.
-
Structural Comparison and Retention Behavior
The Kovats retention index is influenced by the molecular structure of the analyte, including its size, shape, and polarity. The provided data allows for an analysis of these structure-retention relationships among the aliphatic amides.
Figure 1. A diagram illustrating the structural relationships and increasing Kovats retention indices among selected aliphatic amides.
The diagram above illustrates the structural relationships between the amides for which Kovats retention indices are available. Generally, for a homologous series of aliphatic amides, the retention index increases with an increase in the number of carbon atoms. This trend is observable when comparing N-Methylacetamide (C3) to the C6 amides. Among the C6 isomers (this compound, N-Propylpropanamide, and N-Butylacetamide), the position of the alkyl groups also influences the retention, with a general trend of increasing KI with the elongation of the N-alkyl chain.
This comparative guide provides valuable data and methodological insight for researchers working with aliphatic amides. The provided Kovats retention indices on a non-polar phase serve as a useful tool for the identification and separation of these compounds in complex matrices. Further research to determine the retention indices for N,N-diethylacetamide and N,N-dipropylpropanamide under comparable conditions would provide a more complete dataset for this class of compounds.
Reactivity of N-Ethylbutanamide: A Comparative Analysis with Primary and Secondary Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of N-Ethylbutanamide, a secondary amide, with other primary and secondary amides. The information presented is based on established principles of organic chemistry and supported by experimental data from scientific literature.
Executive Summary
Amides are a crucial functional group in pharmaceuticals and biomolecules. Their reactivity is of paramount importance in drug metabolism, synthesis, and formulation. Generally, amides are the least reactive of the carboxylic acid derivatives, a characteristic attributed to the resonance stabilization of the amide bond.[1][2] The degree of substitution on the nitrogen atom—primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R'')—significantly influences this reactivity. This guide will explore these differences with a focus on two key reactions: hydrolysis and reduction.
General Reactivity Principles
The reactivity of amides in nucleophilic acyl substitution reactions is governed by both electronic and steric factors. The general order of reactivity for carboxylic acid derivatives is:
Acid Halides > Acid Anhydrides > Esters > Amides [2][3][4]
This trend is primarily explained by the electron-donating ability of the heteroatom attached to the carbonyl group and the stability of the leaving group. In amides, the nitrogen atom's lone pair of electrons delocalizes into the carbonyl group, reducing the electrophilicity of the carbonyl carbon and strengthening the C-N bond.[1] Consequently, amides are relatively unreactive and require forceful conditions for reactions like hydrolysis.[1][2]
Comparative Reactivity Data
Table 1: Comparative Hydrolysis Rates of Primary and Secondary Amides
| Amide | Type | Reaction Conditions | Relative Rate Constant (k_rel) | Reference |
| Butanamide | Primary | Alkaline Hydrolysis | ~1.0 | Inferred |
| N-Methylacetamide | Secondary | Alkaline Hydrolysis | ~0.6 | [1] |
| This compound | Secondary | Alkaline Hydrolysis | Expected to be slightly slower than N-Methylacetamide due to increased steric hindrance. | Inferred |
Note: The relative rate for butanamide is set to 1 for comparison. The rate for N-methylacetamide is based on kinetic studies of similar secondary amides. The expected rate for this compound is an educated inference based on steric effects.
Table 2: Comparative Yields for the Reduction of Primary and Secondary Amides
| Amide | Type | Reducing Agent | Product | Yield (%) | Reference |
| Decanamide | Primary | LiAlH₄ | Decylamine | High (Typical) | [3] |
| N-Substituted Amide | Secondary | NiCl₂(dme)/PhSiD₃ | Corresponding Amine | 75-93 | [5] |
| This compound | Secondary | LiAlH₄ | N-Ethylbutylamine | Expected to be high, comparable to other secondary amides. | [6] |
Key Reactions and Experimental Protocols
Hydrolysis of Amides
Amide hydrolysis, the cleavage of the amide bond by water, can be catalyzed by either acid or base and typically requires heating.[7][8] The products are a carboxylic acid and an amine (or ammonia for primary amides).[6]
Experimental Protocol for Comparative Kinetic Study of Amide Hydrolysis:
-
Preparation of Solutions: Prepare equimolar solutions (e.g., 0.1 M) of the amides (Butanamide, this compound, and a reference secondary amide) in a suitable solvent (e.g., a mixture of water and a co-solvent like dioxane to ensure solubility). Prepare a solution of the catalyst (e.g., 1 M NaOH for alkaline hydrolysis or 1 M HCl for acidic hydrolysis).
-
Reaction Setup: In a series of reaction vessels maintained at a constant temperature (e.g., 80°C) in a water bath, mix the amide solution with the catalyst solution.
-
Sampling: At regular time intervals, withdraw aliquots from each reaction vessel.
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing the catalyst (e.g., adding an excess of a weak acid for alkaline hydrolysis or a weak base for acidic hydrolysis).
-
Analysis: Analyze the concentration of the remaining amide or the formed carboxylic acid/amine in each quenched aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: Plot the concentration of the reactant versus time to determine the reaction rate. The slope of this plot will give the initial rate of the reaction. Compare the rate constants for the different amides to determine their relative reactivity.
Reduction of Amides
Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6][9] Primary amides yield primary amines, and secondary amides yield secondary amines.[3]
Experimental Protocol for Comparative Reduction of Amides:
-
Reaction Setup: In separate, dry, round-bottom flasks equipped with reflux condensers and under an inert atmosphere (e.g., nitrogen or argon), place a solution of the amide (e.g., 10 mmol of Butanamide or this compound) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Addition of Reducing Agent: Slowly add a solution of LiAlH₄ in the same solvent to the amide solution while stirring and cooling the flask in an ice bath.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 4-6 hours).
-
Workup: Carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.
-
Isolation: Filter the resulting mixture to remove the aluminum salts. Extract the filtrate with an organic solvent.
-
Purification and Analysis: Dry the organic extracts, remove the solvent under reduced pressure, and purify the resulting amine by distillation or chromatography. Determine the yield and purity of the product using techniques like GC-MS or NMR spectroscopy.
Visualizing Reactivity Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General reactivity hierarchy of carboxylic acid derivatives.
Caption: Experimental workflow for comparing amide hydrolysis rates.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uregina.ca [uregina.ca]
- 5. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 6. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Quantitative Analysis of Synthesized N-Ethylbutanamide Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four key analytical techniques for assessing the purity of synthesized N-Ethylbutanamide: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document offers a detailed overview of the experimental protocols, comparative performance data, and visual workflows to aid in the selection of the most suitable method for your specific research and development needs.
Comparative Analysis of Quantitative Methods
The choice of analytical technique for purity determination depends on various factors, including the required sensitivity, selectivity, accuracy, precision, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, GC-MS, qNMR, and Titrimetry for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Titrimetry |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Intrinsic quantitative relationship between signal intensity and molar concentration. | Chemical reaction and stoichiometric measurement. |
| Selectivity | High | Very High | High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Low μg/mL to ng/mL range.[1][2][3][4] | ng/mL to pg/mL range. | mg/mL range. | mg/mL range. |
| Accuracy (% Recovery) | Typically 98-102%. | Typically 95-105%. | Typically >99% (primary method). | Typically 98-102%. |
| Precision (%RSD) | < 2%. | < 5%. | < 1%. | < 2%. |
| Sample Throughput | High | Moderate | Low to Moderate | Moderate |
| Instrumentation Cost | Moderate | High | Very High | Low |
| Primary Application | Routine purity testing, impurity profiling. | Identification and quantification of volatile impurities. | Absolute purity determination without a reference standard of the analyte. | Assay of bulk material. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a widely used method for the purity assessment of amides like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized for optimal separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 210 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Calculate the purity of the this compound sample by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it suitable for detecting residual solvents and volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the solvent to a concentration within the calibration range.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 230 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-400
-
-
Analysis: Inject the standard and sample solutions into the GC-MS system.
-
Quantification: Identify the this compound peak based on its retention time and mass spectrum. Quantify the purity by comparing the peak area to the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. An internal standard of known purity is used for quantification.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., Dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons.
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
-
Purity Calculation: Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Titrimetry (via Hydrolysis)
This classical method involves the chemical conversion of the amide to a carboxylic acid and an amine, followed by the titration of the resulting acid or base.
Instrumentation:
-
Burette
-
Pipettes
-
Flasks
-
pH meter or indicator
Reagents:
-
Standardized solution of sodium hydroxide (e.g., 0.1 M)
-
Standardized solution of hydrochloric acid (e.g., 0.1 M)
-
Phenolphthalein indicator
Procedure:
-
Hydrolysis:
-
Accurately weigh a sample of this compound into a round-bottom flask.
-
Add a known excess of a standardized sodium hydroxide solution.
-
Heat the mixture under reflux for a specified time to ensure complete hydrolysis of the amide into sodium butanoate and ethylamine.
-
-
Titration of Excess Base:
-
After cooling the reaction mixture, titrate the excess sodium hydroxide with a standardized solution of hydrochloric acid using phenolphthalein as an indicator. The endpoint is reached when the pink color disappears.
-
-
Calculation:
-
Calculate the amount of sodium hydroxide consumed in the hydrolysis reaction.
-
From the stoichiometry of the reaction, determine the amount of this compound in the sample and subsequently its purity.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
References
A Comparative Guide to the Stereoselective and Regioselective Synthesis of N-Ethylbutanamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The precise control of molecular architecture is paramount in the fields of medicinal chemistry and drug development. N-Ethylbutanamide and its analogs represent a class of simple yet versatile scaffolds. The introduction of substituents at various positions on the butanamide backbone can lead to a diverse array of compounds with potentially unique biological activities. Achieving this with high stereoselectivity (controlling the three-dimensional arrangement of atoms) and regioselectivity (controlling the position of chemical modification) is crucial for elucidating structure-activity relationships and developing effective therapeutic agents.
This guide provides a comparative overview of modern synthetic strategies for preparing stereochemically and regiochemically defined this compound analogs. We present key experimental data in a clear, tabular format, offer detailed protocols for representative reactions, and visualize the synthetic pathways to facilitate understanding and application in a research setting.
Stereoselective Synthesis: Crafting Chiral this compound Analogs
The creation of chiral centers in this compound analogs with high enantiomeric or diastereomeric purity is a significant focus of synthetic organic chemistry. Key strategies include asymmetric hydrogenation, organocatalytic functionalization, and the use of chiral auxiliaries.
Rhodium-Catalyzed Asymmetric Hydrogenation
One of the most powerful methods for establishing chirality is the asymmetric hydrogenation of unsaturated precursors. For the synthesis of β-chiral this compound analogs, the rhodium-catalyzed asymmetric hydrogenation of β-enamido esters stands out as a highly efficient method. High conversions and excellent enantioselectivities can be achieved using chiral phosphine ligands.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of N-Aryl β-Amino Acid Derivatives [1]
| Entry | Substrate | Catalyst | Solvent | Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | N-Phenyl-β-enamino ester | Rh(COD)₂BF₄ / TangPhos | Toluene | 10 | 12 | >99 | 96.3 |
| 2 | N-(4-Methoxyphenyl)-β-enamino ester | Rh(COD)₂BF₄ / TangPhos | Toluene | 10 | 12 | >99 | 95.8 |
| 3 | N-(4-Chlorophenyl)-β-enamino ester | Rh(COD)₂BF₄ / TangPhos | Toluene | 10 | 12 | >99 | 94.5 |
Data adapted from a study on the synthesis of N-aryl β-amino esters, which are direct precursors to the corresponding this compound analogs after amidation.[1]
A stock solution is prepared by mixing [Rh(cod)₂]BF₄ with the chiral ligand (e.g., TangPhos) in a 1:1.1 molar ratio in trifluoroethanol (TFE) at room temperature for 30 minutes in a nitrogen-filled glovebox. An aliquot of this catalyst solution (0.001 mmol) is transferred to a vial containing the β-enamino ester substrate (0.1 mmol) in anhydrous TFE (0.9 mL). The vial is then placed in an autoclave, which is charged with hydrogen gas to the desired pressure (e.g., 40 atm). The reaction mixture is stirred at a specific temperature (e.g., 40 °C) for a designated time (e.g., 20 hours). After releasing the hydrogen gas, the solution is concentrated and purified by column chromatography on silica gel to remove the catalyst and isolate the product. The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.
Organocatalytic α-Functionalization
Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. For the synthesis of α-chiral this compound analogs, the direct asymmetric α-halogenation or α-amination of a corresponding aldehyde precursor, followed by oxidation and amidation, is a viable route. Chiral amines, such as proline derivatives, are often employed as catalysts.
Table 2: Organocatalytic Enantioselective α-Nitrogenation of α,α-Disubstituted Aldehydes [2]
| Entry | Aldehyde Substrate | Azodicarboxylate | Catalyst | Additive | Yield (%) | ee (%) |
| 1 | 2-Phenylpropanal | DIAD | Chiral diamine | Acetic Acid | 98 | 99 |
| 2 | 2-Methyl-2-phenylpropanal | DIAD | Chiral diamine | Acetic Acid | 95 | 98 |
| 3 | 2-Cyclohexylpropanal | DIAD | Chiral diamine | Acetic Acid | 92 | 97 |
Data adapted from a study on the α-nitrogenation of aldehydes. The resulting α-amino aldehydes are precursors to α-amino this compound analogs.[2]
A glass vial is charged with the chiral organocatalyst (e.g., a mono-N-Boc-protected cyclohexa-1,2-diamine, 0.2 equiv), an additive such as acetic acid (0.2 equiv), the aldehyde substrate (1 equiv), and the azodicarboxylate (1.2 equiv). The reaction is performed without solvent and the mixture is stirred at a controlled temperature (e.g., -20 °C) under an inert atmosphere for a specified time (e.g., 24 hours). The crude product is then purified by column chromatography on silica gel to yield the α-nitrogenated aldehyde.
Regioselective Synthesis: Precisely Placing Functional Groups
Controlling the position of functionalization on the this compound scaffold is essential for exploring the full chemical space of its analogs. C-H activation and functionalization of enamides are prominent strategies for achieving high regioselectivity.
Photochemical Site-Selective C(sp³)–H Functionalization
Direct functionalization of otherwise unreactive C-H bonds is a highly sought-after transformation. Photoredox catalysis using aryl carboxylic acids as hydrogen atom transfer (HAT) agents has been shown to enable the site-selective modification of amides.
Table 3: Photochemical Site-Selective C(sp³)–H gem-Difluoroallylation of Amides [3][4]
| Entry | Amide Substrate | HAT Agent | Photocatalyst | Base | Yield (%) | Regioselectivity |
| 1 | N-Methylpyrrolidinone | 2,4,6-Trimethylbenzoic acid | Ir complex | Cs₂CO₃ | 91 | 45:1 |
| 2 | N-Acylpyrrolidine | 2,4,6-Trimethylbenzoic acid | Ir complex | Cs₂CO₃ | 75 | 30:1 |
| 3 | N,N-Dimethylacetamide | 2,4,6-Trimethylbenzoic acid | Ir complex | Cs₂CO₃ | 82 | >20:1 |
Data adapted from a study on the gem-difluoroallylation of amides, demonstrating high regioselectivity for C-H bonds α to the nitrogen atom.[3][4]
In a reaction vessel, the amide substrate (1 equiv), the α-trifluoromethyl alkene (1.2 equiv), the photocatalyst (e.g., an iridium complex, 3 mol %), the HAT agent (e.g., 2,4,6-trimethylbenzoic acid, 1 equiv), and a base (e.g., Cs₂CO₃, 3 equiv) are combined in a suitable solvent such as acetonitrile. The mixture is degassed and then irradiated with blue LEDs at room temperature for a specified period (e.g., 12 hours). After the reaction is complete, the solvent is removed, and the product is isolated and purified by column chromatography.
Regioselective Functionalization of Enamides
Enamides are versatile intermediates that can be functionalized with high regioselectivity. Under Brønsted acid catalysis, unsymmetrical 2-amidoallyl cations can be generated, which then react with nucleophiles preferentially at the less substituted α-carbon.[5]
Table 4: Regioselective α-Carbon Functionalization of Enamides [5][6]
| Entry | Enamide Substrate | Nucleophile | Catalyst | Yield (%) | Regioselectivity |
| 1 | α-Hydroxy enamide | Indole | Chiral Phosphoric Acid | 95 | >20:1 (α-addition) |
| 2 | α-Hydroxy enamide | Silyl enol ether | Chiral Phosphoric Acid | 88 | >20:1 (α-addition) |
| 3 | α-Hydroxy enamide | Allylsilane | Chiral Phosphoric Acid | 92 | >20:1 (α-addition) |
Data adapted from a study on the functionalization of enamides, which can be precursors to α-substituted this compound analogs.[5][6]
To a solution of the enamide substrate and the nucleophile in a suitable solvent, a chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid) is added. The reaction is stirred at a specific temperature until completion. The product is then isolated and purified by standard chromatographic techniques. The regioselectivity is determined by NMR analysis of the crude reaction mixture.
Conclusion
The stereoselective and regioselective synthesis of this compound analogs is achievable through a variety of modern synthetic methods. Asymmetric hydrogenation and organocatalysis provide powerful avenues for the construction of chiral centers with high enantioselectivity. For controlling the position of new functional groups, photochemical C-H activation and the functionalization of enamide intermediates offer excellent regioselectivity. The choice of a specific synthetic strategy will depend on the desired substitution pattern, the availability of starting materials, and the required level of stereochemical and regiochemical control. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes toward novel and well-defined this compound analogs for applications in drug discovery and development.
References
- 1. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organocatalytic Enantioselective α-Nitrogenation of α,α-Disubstituted Aldehydes in the Absence of a Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Regioselective Functionalization of Enamides at the αâCarbon via Unsymmetrical 2âAmidoallyl Cations - American Chemical Society - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Ethylbutanamide: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for N-Ethylbutanamide containing detailed disposal procedures could not be located. The following guidance is based on general best practices for the disposal of aliphatic amides and should be adapted in accordance with institutional and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a procedural guide for the safe handling and disposal of this compound, a secondary amide, in a laboratory setting. Adherence to these procedures is essential to minimize risks and ensure compliance with safety protocols.
Immediate Safety and Handling
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, nitrile gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Property | Value |
| CAS Number | 13091-16-2 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Boiling Point | 201.2 °C |
| Flash Point | 93.3 °C |
| Density | 0.884 g/cm³ |
Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Solid waste contaminated with this compound (e.g., contaminated gloves, paper towels) should be collected in a separate, clearly labeled, sealed plastic bag or container.
2. Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound"), the approximate concentration and volume, and the appropriate hazard warnings. Consult your institution's EHS for specific labeling requirements.
3. Storage:
-
Store the sealed waste containers in a designated satellite accumulation area (SAA) or a designated hazardous waste storage area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases.
4. Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Protocols
As no experimental protocols for the disposal of this compound were found, the above procedural guidance is based on standard laboratory chemical waste management principles.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
